Product packaging for N-Methylparoxetine(Cat. No.:CAS No. 110429-36-2)

N-Methylparoxetine

Cat. No.: B1679036
CAS No.: 110429-36-2
M. Wt: 343.4 g/mol
InChI Key: MOJZPKOBKCXNKG-YJBOKZPZSA-N
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Description

N-methylparoxetine is a member of the class of benzodioxoles that is paroxetine in which the piperidine hydrogen is substituted by a methyl group. It is a drug impurity of the antidepressant, paroxetine. It has a role as an apoptosis inducer, a serotonin uptake inhibitor and an impurity. It is a member of benzodioxoles, an aromatic ether, a member of piperidines, a tertiary amino compound and a member of monofluorobenzenes. It is functionally related to a paroxetine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22FNO3 B1679036 N-Methylparoxetine CAS No. 110429-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-22-9-8-18(14-2-4-16(21)5-3-14)15(11-22)12-23-17-6-7-19-20(10-17)25-13-24-19/h2-7,10,15,18H,8-9,11-13H2,1H3/t15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJZPKOBKCXNKG-YJBOKZPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H](C1)COC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149243
Record name N-Methylparoxetine
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Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110429-36-2
Record name N-Methylparoxetine
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Record name N-Methylparoxetine
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Record name N-Methylparoxetine
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Record name (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
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Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-, (3S,4R)
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Record name N-METHYLPAROXETINE
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Foundational & Exploratory

N-Methylparoxetine chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of N-Methylparoxetine. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

This compound, a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine, is characterized by the methylation of the piperidine nitrogen.[1][2][3][4] It is also known as Paroxetine-Related Compound F.[5][6]

Molecular Structure:

  • IUPAC Name: (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine[1][5]

  • Molecular Formula: C₂₀H₂₂FNO₃[1][5][7][8]

  • SMILES: CN1CC--INVALID-LINK--COC2=CC3=C(C=C2)OCO3">C@HC4=CC=C(C=C4)F[1][[“]]

  • InChI Key: MOJZPKOBKCXNKG-YJBOKZPZSA-N[1][5][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 343.4 g/mol [1][8]
Melting Point 109.0 to 113.0 °C[3][7][10]
Boiling Point (Predicted) 443.7 ± 45.0 °C[3]
pKa (Predicted) 8.48 ± 0.20[3]
Solubility DMF: 33 mg/mLDMSO: 20 mg/mLEthanol: 20 mg/mLDMF:PBS (pH 7.2) (1:10): 0.09 mg/mL[6]
Appearance White to Almost white powder to crystal[7]

Pharmacological Properties and Mechanism of Action

This compound is a potent inhibitor of the serotonin transporter (SERT), exhibiting a high affinity for the [3H]paroxetine binding site on rat cortical membranes with a Ki of 4.3 nM.[6] It also inhibits the reuptake of serotonin in rat brain synaptosomes with an IC50 value of 22 nM.[6]

Beyond its activity as a serotonin reuptake inhibitor, recent studies have unveiled its potential as an anti-cancer agent. This compound has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells.[1][11] This apoptotic effect is mediated through the activation of the reactive oxygen species (ROS)-mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving the c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][5][8] Furthermore, this compound has been found to block autophagic flux at a late stage by inhibiting lysosomal acidification.[1][5]

Signaling Pathway in NSCLC Cells

The proposed signaling pathway for this compound-induced apoptosis in NSCLC cells is depicted below.

NMP_Signaling_Pathway NMP This compound ROS ↑ ROS Accumulation NMP->ROS Autophagy Autophagy Flux Blockage (Lysosomal Acidification Inhibition) NMP->Autophagy MAPK_activation MAPK Pathway Activation ROS->MAPK_activation JNK ↑ JNK Activation MAPK_activation->JNK p38 ↑ p38 Activation MAPK_activation->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

This compound induced apoptosis signaling pathway.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been described, primarily involving the reaction of a suitable paroxetine precursor with a methylating agent or the condensation of key intermediates. One common method involves the reaction of (-)-trans-4-(4'-fluorophenyl)-3-(3",4"-methylenedioxyphenoxy methyl)piperidine with a methylating agent. A detailed example of a synthesis protocol is outlined in the workflow below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Sulfonate_Ester (-)-trans-4-(4'-fluorophenyl)-3- (methylsulphonyloxymethyl)-1-methylpiperidine Reflux Reflux at 118-120°C Sulfonate_Ester->Reflux Sesamol Sesamol Sesamol->Reflux Base Potassium Carbonate Base->Reflux Solvent Methyl Isobutyl Ketone (MIBK) Solvent->Reflux Azeotropic_Removal Azeotropic removal of water Reflux->Azeotropic_Removal Dilution Dilute with distilled water Azeotropic_Removal->Dilution Separation Separate organic layer Dilution->Separation Concentration Concentrate under vacuum Separation->Concentration Recrystallization Reslurry with n-hexane Concentration->Recrystallization Drying Dry to obtain final product Recrystallization->Drying Final_Product This compound Drying->Final_Product

General synthesis workflow for this compound.

Methodology:

  • Reaction Setup: Charge a reaction vessel with (-)-trans-4-(4'-fluorophenyl)-3-(methylsulphonyloxymethyl)-1-methylpiperidine, sesamol, and potassium carbonate in methyl isobutyl ketone (MIBK).

  • Reaction: Heat the mixture to reflux (118-120°C) and remove water azeotropically. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Work-up: After completion, cool the reaction mixture and dilute with distilled water. Separate the organic layer.

  • Purification: Wash the organic layer with water and then concentrate under reduced pressure. The resulting residue can be further purified by recrystallization from a suitable solvent system, such as isopropyl alcohol and water, followed by a slurry with n-hexane to yield pure this compound.

[³H]Paroxetine Binding Assay

This assay is used to determine the affinity of this compound for the serotonin transporter.

Materials:

  • Rat cortical membranes (or other tissue homogenates expressing SERT)

  • [³H]Paroxetine (radioligand)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Incubation: In a microtiter plate or centrifuge tubes, combine the membrane preparation, [³H]paroxetine at a fixed concentration (typically below its Kd), and varying concentrations of this compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]paroxetine binding (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonin Uptake Inhibition Assay

This assay measures the functional ability of this compound to block serotonin reuptake into synaptosomes or cells expressing SERT.

Materials:

  • Rat brain synaptosomes or cells stably expressing human SERT (e.g., HEK293 cells)

  • [³H]Serotonin (radiolabeled substrate)

  • This compound (test compound)

  • Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Scintillation cocktail and counter

Protocol:

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound at 37°C for a short period.

  • Initiation: Initiate the uptake by adding a fixed concentration of [³H]serotonin.

  • Incubation: Allow the uptake to proceed for a defined time at 37°C.

  • Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer. Alternatively, the reaction can be stopped by adding an excess of a potent uptake inhibitor.

  • Quantification: Lyse the cells or synaptosomes and measure the amount of [³H]serotonin taken up using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]serotonin uptake (IC50).

Conclusion

This compound is a well-characterized derivative of paroxetine with high affinity for the serotonin transporter. Its established physicochemical properties and emerging pharmacological profile, particularly its pro-apoptotic and autophagy-inhibiting effects in cancer cells, make it a molecule of significant interest for further research and potential therapeutic development. The experimental protocols provided herein offer a foundation for the synthesis and pharmacological evaluation of this compound.

References

Technical Whitepaper: Synthesis of N-Methylparoxetine from Paroxetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis of N-methylparoxetine, a tertiary amine derivative of the selective serotonin reuptake inhibitor (SSRI), paroxetine. This compound is relevant as a key intermediate in certain synthetic routes to paroxetine, a known impurity in commercial preparations, and a pharmacologically active molecule in its own right[1][2][3]. This guide focuses on the direct N-methylation of paroxetine, outlines a detailed experimental protocol, presents relevant physicochemical and pharmacological data, and illustrates the synthetic workflow and mechanism of action.

Introduction and Synthetic Overview

Paroxetine is a potent SSRI characterized by a secondary piperidine amine. The N-methylation of this amine yields this compound, chemically known as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-piperidine[4]. This transformation is a critical step in various chemical and pharmacological studies. While this compound can be demethylated to produce paroxetine, the direct methylation of paroxetine is a common requirement for obtaining this compound as a reference standard or for further biological investigation[5].

The most direct and efficient method for this conversion is the Eschweiler-Clarke reaction , a reductive amination process that utilizes formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent[6][7]. A key advantage of this reaction is its self-limiting nature; it reliably stops at the tertiary amine stage, preventing the over-alkylation to a quaternary ammonium salt, which can be a challenge with other methylating agents like methyl iodide[6][8].

Physicochemical and Pharmacological Data

This compound retains significant biological activity, primarily as a serotonin reuptake inhibitor. All quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-piperidine [4]
Molecular Formula C₂₀H₂₂FNO₃ [4][9]
Molecular Weight 343.39 g/mol [4]
Exact Mass 343.1584 Da [4]
Appearance Solid (form dependent) [4]

| Role | Serotonin uptake inhibitor, apoptosis inducer, drug impurity |[2][9] |

Table 2: Pharmacological Profile of this compound

Parameter Target/Assay Value Reference(s)
IC₅₀ Serotonin (5-HT) uptake in rat brain synaptosomes 22 nM [1]

| Kᵢ | [³H]paroxetine binding to rat cortical membranes | 4.3 nM |[1] |

Experimental Protocol: N-Methylation via Eschweiler-Clarke Reaction

This section details the methodology for the synthesis of this compound from paroxetine hydrochloride.

3.1 Materials and Reagents

  • Paroxetine Hydrochloride

  • Formaldehyde (37% solution in H₂O)

  • Formic Acid (98-100%)

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

3.2 Reaction Procedure

  • Free-Basing (if starting from salt): Dissolve Paroxetine HCl in water and basify to pH >10 with aqueous NaOH. Extract the paroxetine free base into an organic solvent like DCM. Dry the organic layer with anhydrous MgSO₄, filter, and evaporate the solvent to obtain the free base.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve paroxetine free base (1.0 equivalent) in formic acid (approximately 5-10 equivalents).

  • Addition of Reagent: To the stirred solution, add aqueous formaldehyde solution (37%, approximately 5-10 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 90-100 °C (reflux) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the solution is alkaline (pH > 9). Caution: CO₂ evolution will cause vigorous foaming[6].

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford pure this compound.

Visualized Schematics

The following diagrams illustrate the experimental workflow and the compound's mechanism of action.

Experimental Workflow

The synthesis of this compound follows a standard organic chemistry workflow involving reaction, work-up, and purification stages.

G cluster_materials cluster_process cluster_product Paroxetine Paroxetine (Free Base) Reaction Reaction Mixture (Reflux, 90-100 °C) Paroxetine->Reaction Reagents Formaldehyde & Formic Acid Reagents->Reaction Workup Aqueous Work-up (Basification & Extraction) Reaction->Workup 1. Cool 2. Neutralize Purification Column Chromatography Workup->Purification Crude Product Product Pure this compound Purification->Product

Fig 1. Synthetic workflow for this compound.
Mechanism of Action: SERT Inhibition

This compound, like its parent compound, functions by inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.

Fig 2. Inhibition of SERT by this compound.

Conclusion

The synthesis of this compound from paroxetine is most effectively achieved through the Eschweiler-Clarke reaction. This method is robust, high-yielding, and avoids the formation of quaternary byproducts. The resulting compound is a valuable tool for pharmacological research, serving as a reference standard for impurity analysis and as an active selective serotonin reuptake inhibitor for further investigation into its therapeutic and biological effects, such as its role as an apoptosis inducer in cancer cells[10]. The detailed protocol and data provided herein serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

References

N-Methylparoxetine: A Comprehensive Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylparoxetine, the N-methylated derivative of the well-known selective serotonin reuptake inhibitor (SSRI) paroxetine, is primarily recognized as a metabolite and a potential impurity in paroxetine preparations[1][2]. However, emerging research has revealed its own distinct biological activities, including potent inhibition of the serotonin transporter and induction of apoptosis in cancer cells through unique signaling pathways. This technical guide provides an in-depth overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Biological Activity: Monoamine Transporter Inhibition

This compound is a potent inhibitor of the serotonin transporter (SERT), exhibiting high affinity for this protein. Its primary mechanism of action in the context of neurotransmission is the blockade of serotonin reuptake from the synaptic cleft, leading to an increase in the extracellular concentration of serotonin.

Quantitative Transporter Affinity and Potency

The following table summarizes the key quantitative parameters defining the interaction of this compound with the serotonin transporter.

ParameterValueSpecies/SystemReference
Ki ([3H]paroxetine binding)4.3 nMRat cortical membranes[1][2]
IC50 (Serotonin uptake inhibition)22 nMRat brain synaptosomes[1][2]

Ki (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity. IC50 (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

Anticancer Activity: Induction of Apoptosis in NSCLC Cells

Recent studies have unveiled a novel biological activity of this compound as a pro-apoptotic agent in non-small cell lung cancer (NSCLC) cells. This effect is mediated through the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, triggered by an increase in reactive oxygen species (ROS).

Signaling Pathway: ROS-Mediated MAPK Activation

This compound treatment in NSCLC cells leads to an accumulation of ROS. This oxidative stress, in turn, activates the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are key regulators of apoptosis[3][4]. The activation of these kinases ultimately leads to the execution of the apoptotic program.

MAPK_Pathway NMP This compound ROS ↑ Reactive Oxygen Species (ROS) NMP->ROS JNK_p38 JNK / p38 MAPK Activation ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis

This compound-induced apoptotic signaling pathway in NSCLC cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol is adapted from studies characterizing [3H]paroxetine binding to rat cortical membranes[5].

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT) using a competitive binding assay with [3H]paroxetine.

Materials:

  • Rat cortical tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl

  • [3H]paroxetine (specific activity ~20-30 Ci/mmol)

  • This compound stock solution

  • Non-specific binding control: Fluoxetine (10 µM) or another potent SSRI

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat cortical tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh homogenization buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • Assay buffer

      • [3H]paroxetine (final concentration, e.g., 0.1-0.5 nM)

      • Increasing concentrations of this compound (e.g., 10-11 to 10-5 M) or vehicle for total binding.

      • Non-specific binding control (e.g., 10 µM fluoxetine).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]paroxetine and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Homogenize Homogenize Rat Cortex Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (40,000 x g) Supernatant1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Incubate Incubate: - Membranes - [3H]paroxetine - this compound Resuspend->Incubate Filter Vacuum Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Scintillation Scintillation Counting Wash_Filters->Scintillation Analyze Calculate Ki Scintillation->Analyze

Workflow for the [3H]paroxetine radioligand binding assay.
Synaptosome Serotonin Uptake Assay (IC50 Determination)

This protocol is based on standard methods for neurotransmitter uptake assays in rat brain synaptosomes[1][6].

Objective: To determine the potency (IC50) of this compound to inhibit serotonin uptake into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum or whole brain)

  • Sucrose Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4

  • Krebs-Ringer-HEPES Buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 2.2 mM CaCl2, pH 7.4

  • [3H]serotonin (specific activity ~20-30 Ci/mmol)

  • This compound stock solution

  • Uptake inhibitors for non-specific uptake (e.g., a high concentration of a non-selective monoamine reuptake inhibitor like indatraline)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (the crude synaptosomal fraction) in KRH buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with increasing concentrations of this compound or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [3H]serotonin (final concentration, e.g., 5-10 nM).

    • Allow the uptake to proceed for a short period (e.g., 5 minutes) at 37°C.

    • To determine non-specific uptake, run parallel assays in the presence of a high concentration of a potent uptake blocker or at 0-4°C.

  • Termination and Detection:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

    • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage inhibition of specific uptake at each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Conclusion and Future Directions

This compound is a biologically active compound with a high affinity for the serotonin transporter. Its role as a potent SERT inhibitor warrants further investigation into its potential psychoactive effects and its contribution to the overall pharmacological profile of paroxetine. Furthermore, the discovery of its pro-apoptotic activity in cancer cells opens up a new and exciting avenue for research. Future studies should focus on:

  • Determining the full transporter selectivity profile: Quantifying the affinity of this compound for the norepinephrine transporter (NET) and the dopamine transporter (DAT) is crucial to understand its selectivity and potential for off-target effects.

  • Elucidating the in vivo effects: Investigating the pharmacokinetic and pharmacodynamic properties of this compound in animal models will be essential to translate the in vitro findings to a physiological context.

  • Exploring the anticancer potential: Further research is needed to validate the anticancer effects of this compound in a broader range of cancer cell lines and in vivo tumor models, and to fully delineate the molecular mechanisms involved.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the multifaceted biological activities of this compound.

References

N-Methylparoxetine: An In-Depth Technical Guide on its Mechanism of Action in Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylparoxetine, a tertiary amine derivative of the well-known selective serotonin reuptake inhibitor (SSRI) paroxetine, has been a subject of interest primarily as a metabolic product and a potential impurity in commercial paroxetine preparations.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action within neuronal cells, focusing on its interaction with key molecular targets. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of its primary signaling pathway and experimental workflows.

Core Mechanism of Action: Serotonin Transporter Inhibition

The principal mechanism of action of this compound in neuronal cells is the inhibition of the serotonin transporter (SERT), a key protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. By blocking SERT, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[2]

Quantitative Analysis of SERT Interaction

This compound exhibits a high affinity for the serotonin transporter. The following table summarizes the key quantitative metrics that define this interaction.

ParameterValueSpeciesAssayReference
Ki 4.3 nMRat[3H]paroxetine binding to cortical membranes[1]
IC50 22 nMRatSerotonin (5-HT) uptake in brain synaptosomes[1]
  • Ki (Inhibition Constant): This value represents the concentration of this compound required to occupy 50% of the SERT binding sites in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

  • IC50 (Half Maximal Inhibitory Concentration): This value indicates the concentration of this compound needed to inhibit 50% of the serotonin uptake into synaptosomes.

These data demonstrate that this compound is a potent inhibitor of SERT, albeit with a slightly lower affinity and inhibitory potency compared to its parent compound, paroxetine, which has a Ki for SERT of less than 1 nM.[3]

Putative Off-Target Interactions

While the primary target of this compound is SERT, it is crucial for drug development professionals to consider potential off-target interactions that could lead to side effects or polypharmacology. Direct experimental data on the binding affinity and functional activity of this compound at other neuronal targets are limited in the publicly available scientific literature. However, based on the profile of the parent compound, paroxetine, we can infer potential areas for future investigation.

Norepinephrine Transporter (NET) and Dopamine Transporter (DAT): Paroxetine itself has a significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT) compared to SERT.[4] Studies on N-alkylated paroxetine analogs suggest that N-methylation can influence selectivity.[3] Further research is required to quantify the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for both NET and DAT to fully understand its selectivity profile.

Neuronal Ion Channels: Paroxetine has been shown to interact with certain neuronal ion channels, such as voltage-gated potassium channels (Kv).[5] For instance, paroxetine inhibits Kv7.2/7.3 channels with an IC50 of 3.6 µM.[5] The effect of the N-methylation on this activity is currently unknown and warrants investigation through electrophysiological studies.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound at the Serotonin Transporter

SERT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NMP This compound SERT Serotonin Transporter (SERT) NMP->SERT Inhibition 5HT_reuptake 5-HT SERT->5HT_reuptake 5HT_vesicle Serotonin (5-HT) Vesicles 5HT_synapse Extracellular Serotonin (5-HT) 5HT_vesicle->5HT_synapse Release 5HT_synapse->5HT_reuptake Reuptake 5HT_receptor Postsynaptic 5-HT Receptors 5HT_synapse->5HT_receptor Binding Neuronal_Response Altered Neuronal Signaling 5HT_receptor->Neuronal_Response Activation

Caption: this compound inhibits SERT, increasing synaptic serotonin levels.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue Rat Cortical Membranes Incubate Incubate Samples Tissue->Incubate Radioligand [3H]Paroxetine (Radioligand) Radioligand->Incubate NMP_conc Varying Concentrations of This compound (Test Compound) NMP_conc->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Scintillation Scintillation Counting (Measure Radioactivity) Wash->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis

Caption: Workflow for determining this compound's binding affinity to SERT.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the interaction of this compound with the serotonin transporter.

Radioligand Binding Assay for SERT Affinity (Ki)

This assay determines the binding affinity of a test compound (this compound) to a specific receptor or transporter (SERT) by measuring the displacement of a radiolabeled ligand ([3H]paroxetine).

1. Membrane Preparation:

  • Rat cerebral cortex tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
  • The pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 0.2-0.5 mg/mL.

2. Binding Assay:

  • A constant concentration of the radioligand, [3H]paroxetine (e.g., 0.1-0.3 nM), is incubated with the membrane preparation.
  • A range of concentrations of the unlabeled test compound, this compound, are added to compete with the radioligand for binding to SERT.
  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.
  • The filters are washed with cold buffer to remove any non-specifically bound radioligand.
  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Serotonin Uptake Assay (IC50)

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter ([3H]serotonin) into synaptosomes, which are resealed nerve terminals containing functional transporters.

1. Synaptosome Preparation:

  • Rat brain tissue (e.g., whole brain or specific regions like the cortex or striatum) is homogenized in a sucrose buffer.
  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).
  • The synaptosomal pellet is resuspended in an appropriate assay buffer (e.g., Krebs-Henseleit buffer).

2. Uptake Assay:

  • Synaptosomes are pre-incubated with various concentrations of the test compound, this compound.
  • The uptake reaction is initiated by the addition of a fixed concentration of [3H]serotonin (e.g., 10-20 nM).
  • The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for active transport.
  • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a potent SERT inhibitor.

3. Termination and Measurement:

  • The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
  • The amount of radioactivity accumulated inside the synaptosomes is quantified by liquid scintillation counting.

4. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific [3H]serotonin uptake (IC50) is calculated from the concentration-response curve.

Conclusion and Future Directions

This compound is a potent inhibitor of the serotonin transporter, which is its primary mechanism of action in neuronal cells. Its high affinity for SERT suggests that it can significantly modulate serotonergic neurotransmission. However, a comprehensive understanding of its pharmacological profile is currently limited by the lack of public data on its interactions with other key neuronal targets, including the norepinephrine and dopamine transporters, as well as various ion channels.

For drug development professionals, the key takeaway is that while this compound's primary activity is well-defined, a thorough in-vitro and in-vivo characterization of its off-target effects is essential to fully assess its therapeutic potential and safety profile. Future research should focus on:

  • Comprehensive Transporter Screening: Determining the binding affinities (Ki) of this compound for a panel of neurotransmitter transporters, including NET and DAT.

  • Ion Channel Profiling: Evaluating the effects of this compound on a range of neuronal ion channels using electrophysiological techniques.

  • In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of this compound in animal models to understand its in-vivo efficacy and potential side effects.

A more complete pharmacological profile will enable a more accurate prediction of the clinical effects of this compound and inform the design of future therapeutic agents with improved selectivity and safety.

References

N-Methylparoxetine: A Comprehensive Technical Guide on its Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylparoxetine, a tertiary amine and a derivative of the well-known selective serotonin reuptake inhibitor (SSRI) paroxetine, has been identified primarily as a synthetic precursor and a potential impurity in the manufacturing of its parent compound.[1][2][3][4][5] While not developed as a therapeutic agent itself, its initial characterization has revealed significant biological activity, including potent inhibition of the serotonin transporter and induction of apoptosis in cancer cell lines. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its synthesis and signaling pathways.

Introduction

This compound, chemically known as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-piperidine, is structurally analogous to paroxetine with the substitution of a methyl group on the piperidine nitrogen.[1][4] This modification classifies it as a tertiary amine. Its primary significance in the pharmaceutical landscape has been as a key intermediate in the synthesis of paroxetine.[2][3] However, its inherent pharmacological activity warrants a closer examination for research and drug development purposes. This document collates the available scientific information to provide a comprehensive technical resource on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C20H22FNO3[1][2][5]
Molecular Weight 343.4 g/mol [1][2][5]
CAS Number 110429-36-2[2][3][5]
Appearance Crystalline solid[6]
Purity ≥98%[6]
Solubility DMF: 33 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml[6]

Synthesis

The synthesis of this compound is a multi-step process, a key part of which involves the reaction of a chiral sulfonate derivative with sesamol.[2][7]

Synthetic Workflow

The following diagram illustrates a common synthetic route to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 (-) trans-4-(4'-fluorophenyl)-3- (methylsulphonyloxymethyl)-1-methylpiperidine reaction Condensation Reaction start1->reaction start2 Sesamol (3,4-methylenedioxyphenol) start2->reaction product This compound reaction->product Yield: ~25-97.5%

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for the preparation of (-) Trans-N-methyl paroxetine.[7]

  • Reaction Setup: To a 500 ml 4-necked round-bottom flask at 28-30°C, add 10 g (0.033 mol) of (3S,4R)-trans-4-(4-fluorophenyl)-1-methyl-3-methylsulphonyloxypiperidine and 30 ml of methyl isobutyl ketone (MIBK). Stir the contents until the solid is completely dissolved.

  • Addition of Reagents: Add 4.6 g (0.033 mol) of Sesamol to the flask at 28-30°C and stir until dissolved. Subsequently, add 6.7 g (0.0483 mol) of dry potassium carbonate to the reaction mixture under stirring.

  • Reaction Conditions: Reflux the reaction mixture at 118-120°C and remove water azeotropically for 5 hours to drive the reaction to completion.

  • Work-up: Dilute the reaction mass with 100 ml of distilled water at 60°C and stir for 15 minutes.

  • Isolation and Purification: Concentrate the mass under vacuum to remove solvents and obtain a residue. Add 50 ml of isopropanol (IPA) to the residue and heat to 60°C to obtain a homogeneous solution. Add 60 ml of distilled water under stirring at 60°C for 30 minutes. Cool the resulting slurry to 15°C and stir for 60 minutes.

  • Filtration and Washing: Filter the slurry at 15°C and wash the wet cake with 45 ml of distilled water at 28-30°C.

  • Final Purification: Reslurry the wet cake using 15 ml of n-hexane at 28-30°C and stir for 60 minutes. Filter the solid, wash with 10 ml of n-hexane at 28-30°C, and dry the material to obtain this compound.

Pharmacological Characterization

The initial pharmacological characterization of this compound has focused on its interaction with the serotonin transporter (SERT).

Quantitative Pharmacological Data
ParameterValueAssayReference
Ki 4.3 nM[3H]paroxetine binding to rat cortical membranes[3]
IC50 22 nMSerotonin (5-HT) uptake in rat brain synaptosomes[3]
IC50 (Cell Proliferation) 36.97 µM (NCI-H1299 cells)CCK-8 assay[3]
IC50 (Cell Proliferation) 45.43 µM (NCI-H1650 cells)CCK-8 assay[3]
Experimental Protocols

This protocol is a representative method based on standard procedures for radioligand binding assays with [3H]paroxetine.[8][9]

  • Tissue Preparation: Homogenize rat cortical tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step.

  • Assay Setup: In a final volume of 500 µl, combine:

    • 100 µl of radioligand ([3H]paroxetine, final concentration ~0.1 nM)

    • 50 µl of competing ligand (this compound at various concentrations) or buffer (for total binding) or a saturating concentration of a known SERT inhibitor like fluoxetine (for non-specific binding).

    • 350 µl of the prepared membrane homogenate (final protein concentration ~100-200 µ g/well ).

  • Incubation: Incubate the mixture at 25°C for 60 minutes.

  • Termination and Filtration: Terminate the incubation by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine. Wash the filters three times with 4 ml of ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for this compound using the Cheng-Prusoff equation.

This is a representative protocol for measuring serotonin uptake inhibition in rat brain synaptosomes.[1][10]

  • Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue (e.g., cortex or striatum) using a sucrose gradient centrifugation method. Resuspend the final synaptosomal pellet in Krebs-phosphate assay buffer.

  • Assay Setup: Pre-incubate the synaptosomal suspension with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate serotonin uptake by adding a mixture of [3H]serotonin (final concentration ~10 nM) and unlabeled serotonin.

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Termination and Filtration: Terminate the uptake by rapid filtration through Whatman GF/B filters and wash immediately with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific serotonin uptake (IC50) by non-linear regression analysis.

Activity in Cancer Cell Lines

Recent studies have explored the effects of this compound in non-small cell lung cancer (NSCLC) cells, revealing its ability to induce apoptosis.[3][10]

Signaling Pathway: Induction of Apoptosis via ROS-MAPK Pathway

This compound has been shown to induce apoptosis in NSCLC cells by activating the ROS-MAPK signaling pathway.[3][10]

Apoptosis_Pathway NMP This compound ROS Increased Reactive Oxygen Species (ROS) NMP->ROS MAPK MAPK Activation (p38, JNK) ROS->MAPK Caspase3 Cleaved Caspase-3 (Activation) MAPK->Caspase3 PARP Cleaved PARP (Activation) MAPK->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptotic signaling.

Experimental Protocol: Apoptosis Assay in NSCLC Cells

This protocol is based on the methodology described for investigating this compound-induced apoptosis in NSCLC cells.[3]

  • Cell Culture: Culture human non-small cell lung cancer cell lines (e.g., NCI-H1299, NCI-H1650) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60 µM) for 24 hours.

  • Apoptosis Detection (Annexin V/PI Staining):

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • Western Blot Analysis for Apoptosis Markers:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Metabolism (Prospective)

Experimental Workflow for Metabolic Stability Assessment

The following diagram outlines a typical workflow for assessing the in vitro metabolic stability of a compound like this compound.

Metabolic_Stability_Workflow Start This compound Incubation Incubate with Liver Microsomes (Human, Rat, etc.) + NADPH Start->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Quenching Quench Reaction (e.g., with Acetonitrile) Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Determine Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data

Caption: In vitro metabolic stability workflow.

Representative Protocol for Metabolic Stability in Liver Microsomes

This is a generalized protocol for determining the in vitro metabolic stability of a test compound.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the microsomal suspension at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound (final concentration, e.g., 1 µM) and an NADPH-generating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of this compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Conclusion

This compound, while primarily recognized as an intermediate in the synthesis of paroxetine, possesses notable biological activities that merit further investigation. Its potent inhibition of the serotonin transporter, coupled with its pro-apoptotic effects in cancer cells through the ROS-MAPK pathway, suggests a potential for this compound or its derivatives in different therapeutic areas. The experimental protocols and data presented in this technical guide provide a foundational resource for researchers interested in exploring the pharmacology and therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacokinetic profile, metabolic fate, and in vivo efficacy and safety.

References

N-Methylparoxetine's Affinity for the Serotonin Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of N-methylparoxetine for the serotonin transporter (SERT), a critical protein in the regulation of serotonergic neurotransmission and the primary target for a major class of antidepressant medications. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the associated molecular signaling pathways.

Quantitative Binding Affinity Data

This compound, a derivative of the potent and selective serotonin reuptake inhibitor (SSRI) paroxetine, demonstrates a high affinity for the serotonin transporter. The binding affinity of this compound and its parent compound, paroxetine, along with other relevant derivatives, are summarized below. This data is crucial for understanding the structure-activity relationships of this class of compounds.

CompoundAssay TypeTargetSpeciesBinding ConstantCitation
This compound [³H]paroxetine binding inhibitionCortical membranesRatKᵢ = 4.3 nM [1]
This compound Serotonin (5-HT) uptake inhibitionBrain synaptosomesRatIC₅₀ = 22 nM [1]
Paroxetine[³H]paroxetine binding inhibitionSERT-Kᵢ ~ 1 nM
ParoxetineDissociation constantSERT-K𝘥 < 1 nM
Paroxetine5-HT transport inhibitionWild-type SERT-IC₅₀ = 4 ± 1 nM[2][3]
Br-paroxetine5-HT transport inhibitionWild-type SERT-IC₅₀ = 40 ± 20 nM[2][3]
I-paroxetine5-HT transport inhibitionWild-type SERT-IC₅₀ = 180 ± 70 nM[2][3]

Experimental Protocols

The determination of binding affinity for compounds like this compound to the serotonin transporter typically involves radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Binding Assay for SERT (Competitive Inhibition)

This protocol outlines a competitive inhibition assay to determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]paroxetine) from the serotonin transporter.

Materials:

  • Biological Material: Rat cortical membranes or cells expressing recombinant SERT.

  • Radioligand: [³H]paroxetine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., unlabeled paroxetine or fluoxetine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize rat cortical tissue or SERT-expressing cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing SERT.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

  • Assay Setup:

    • Prepare a series of dilutions of the test compound (this compound).

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

      • Test Compound Binding: Assay buffer, radioligand, diluted test compound, and membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Membrane Preparation cluster_assay Assay Setup cluster_incubation Binding & Separation cluster_analysis Data Analysis prep1 Homogenize Tissue/Cells prep2 Centrifuge (Low Speed) prep1->prep2 prep3 Centrifuge (High Speed) prep2->prep3 prep4 Wash & Resuspend Pellet prep3->prep4 assay2 Add Reagents to 96-well Plate prep4->assay2 assay1 Prepare Compound Dilutions assay1->assay2 inc Incubate to Equilibrium assay2->inc filt Rapid Filtration inc->filt quant Scintillation Counting filt->quant calc Calculate IC50 & Ki quant->calc sert_signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Binds & Inhibits Serotonin_out Serotonin SERT->Serotonin_out Reuptake Blocked Serotonin_Receptor 5-HT Receptor Serotonin_out->Serotonin_Receptor Activates G_Protein G-Protein Serotonin_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroplasticity) CREB->Gene_Expression

References

Technical Whitepaper: Apoptosis-Inducing Properties of N-Methylparoxetine in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Methylparoxetine (NMP), a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine, has emerged as a promising candidate for drug repurposing in oncology. Extensive preclinical research demonstrates its potent ability to induce apoptosis in a variety of cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer. The primary mechanism of action involves a dual-pronged attack: the induction of mitochondria-dependent apoptosis and the concomitant inhibition of protective autophagy. NMP triggers a cascade initiated by the accumulation of reactive oxygen species (ROS), which in turn activates the MAPK signaling pathway, leading to mitochondrial dysfunction, caspase activation, and programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the pro-apoptotic effects of this compound.

Introduction

The strategy of repurposing existing drugs for new therapeutic indications offers a cost-effective and accelerated pathway for oncology drug development. Paroxetine (PX) and its N-methylated derivative, this compound (NMP), have been identified as having significant anticancer properties independent of their serotonergic effects.[1][2] These compounds have been shown to inhibit cell proliferation and induce apoptosis across various cancer models, including those of the colon, breast, lung, and stomach.[1][2][3][4] This document details the molecular underpinnings of NMP-induced apoptosis, presenting key data and methodologies for researchers in the field.

Core Mechanism of this compound-Induced Apoptosis

NMP induces cancer cell death primarily through the intrinsic, or mitochondria-dependent, apoptotic pathway. This process is orchestrated by a complex interplay of signaling molecules and cellular organelles, initiated by the generation of oxidative stress. The key events are detailed below.

Induction of Reactive Oxygen Species (ROS)

A foundational event in NMP's mechanism is the significant accumulation of intracellular reactive oxygen species (ROS).[5][6] Cancer cells inherently exhibit higher basal ROS levels compared to normal cells, making them more vulnerable to further oxidative stress.[7] NMP treatment disrupts the cellular redox state, overwhelming the antioxidant defense systems and leading to oxidative damage of critical components like mitochondria.[5][8] This elevation of ROS acts as a critical second messenger, triggering downstream pro-apoptotic signaling cascades.[9]

Activation of the MAPK Signaling Pathway

The excessive ROS generated by NMP treatment leads to the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically involving c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38).[5][6] The activation of these kinases is a crucial step that links the initial oxidative stress to the mitochondrial execution phase of apoptosis.[5][10] Studies have confirmed that scavenging ROS with agents like N-acetylcysteine (NAC) reverses the activation of JNK and p38, thereby reducing NMP-induced apoptosis.[5][6]

Mitochondria-Dependent Apoptosis and Bcl-2 Family Modulation

The activated JNK and p38 kinases mediate the translocation of the pro-apoptotic protein Bax from the cytoplasm to the outer mitochondrial membrane.[5][11] This event is a critical control point in the intrinsic pathway. NMP treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-xl.[2][12] This shift increases the Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization (MOMP).[2][13][14]

The permeabilization of the mitochondrial membrane results in two key events:

  • Mitochondrial Fragmentation: NMP treatment leads to the morphological change of mitochondria, causing them to fragment.[5][11]

  • Cytochrome c Release: The compromised outer membrane allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[5][11]

Caspase Activation Cascade

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome.[14] The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[12][15] Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7.[12][16][17] These executioner caspases are responsible for the final stages of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the systematic dismantling of the cell.[12][13]

Blockade of Autophagic Flux

A unique aspect of NMP's mechanism is its ability to inhibit autophagy, a cellular recycling process that cancer cells often use to survive stress.[5][6] NMP blocks the late stage of autophagic flux by inhibiting lysosomal acidification.[5][6] This blockage prevents the clearance of damaged mitochondria (a process known as mitophagy), leading to further ROS accumulation and creating a positive feedback loop that enhances the apoptotic effect.[5][18] This dual action of inducing mitochondrial damage while simultaneously preventing its repair makes NMP a particularly effective anticancer agent.[5][6]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of NMP/Paroxetine in different cancer cell lines.

Table 1: IC50 Values of Paroxetine in Cancer Cell Lines The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.[19][20]

Cell LineCancer TypeIC50 Value (µM)Treatment Duration (h)Reference
MCF-7 Breast Cancer~20-3024[13][21]
MDA-MB-231 Breast Cancer (TNBC)~20-4024[2][12]
4T1 Breast Cancer (TNBC)~20-4024[2][12]
A549 Non-Small Cell Lung CancerNot explicitly stated-[5][22]
H1299 Non-Small Cell Lung CancerNot explicitly stated-[5]
HT29 Colon CancerNot explicitly stated-[3][22]
AGS Gastric CancerNot explicitly stated-[1]

Table 2: Induction of Apoptosis by Paroxetine

Cell LineCancer TypeParoxetine Conc. (µM)% Apoptotic Cells (Early + Late)Fold Increase vs. ControlReference
MCF-7 Breast Cancer3060.0 ± 10.6% (Early), 40.0 ± 10.6% (Late)18.6 ± 9.2[21]
4T1 Breast Cancer (TNBC)40~45%Dose-dependent increase[2]
MDA-MB-231 Breast Cancer (TNBC)40~40%Dose-dependent increase[2]

Table 3: Modulation of Key Apoptotic Proteins by Paroxetine

Cell LineProteinEffect of TreatmentMethodReference
MCF-7 Bax/Bcl-2 RatioIncreasedWestern Blot[13]
MCF-7 Cleaved Caspase-9IncreasedWestern Blot[13]
MCF-7 Cleaved PARPIncreasedWestern Blot[13]
4T1, MDA-MB-231 Bax/Bcl-2 RatioIncreasedWestern Blot[2]
4T1, MDA-MB-231 Cleaved Caspase-3IncreasedWestern Blot[12]
4T1, MDA-MB-231 Cleaved PARPIncreasedWestern Blot[12]
NSCLC Cells Bax (Mitochondrial)IncreasedWestern Blot[11]
NSCLC Cells Cytochrome c (Cytosolic)IncreasedWestern Blot[11]

Visualization of Pathways and Workflows

Signaling Pathways

NMP_Apoptosis_Pathway This compound Induced Apoptosis Pathway NMP This compound ROS ↑ Reactive Oxygen Species (ROS) NMP->ROS Autophagy Autophagy Flux (Late Stage) NMP->Autophagy Inhibits MAPK MAPK Activation ROS->MAPK Autophagy->ROS Positive Feedback JNK_p38 ↑ p-JNK / p-p38 MAPK->JNK_p38 Bax Bax Translocation ↑ Bax/Bcl-2 Ratio JNK_p38->Bax Mito Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mito->MOMP Leads to Bax->Mito Targets CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: NMP activates the intrinsic apoptosis pathway via ROS and MAPK signaling.

Experimental Workflows

Apoptosis_Assay_Workflow Workflow: Annexin V/PI Apoptosis Assay cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A 1. Seed Cancer Cells in Culture Flasks B 2. Treat with NMP (and Controls) A->B C 3. Incubate for Specified Duration B->C D 4. Harvest Cells (Trypsinization) C->D E 5. Wash Cells with PBS D->E F 6. Resuspend in Binding Buffer E->F G 7. Add Annexin V-FITC and Propidium Iodide (PI) F->G H 8. Incubate in Dark (15 min, RT) G->H I 9. Analyze by Flow Cytometry H->I J 10. Quantify Cell Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) I->J

Caption: Standard experimental workflow for quantifying apoptosis via flow cytometry.

Western_Blot_Workflow Workflow: Western Blotting for Protein Expression A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE Gel Electrophoresis B->C D 4. Protein Transfer to Membrane (PVDF/NC) C->D E 5. Blocking (e.g., BSA or Milk) D->E F 6. Primary Antibody Incubation (e.g., anti-Bax) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection (ECL) G->H I 9. Imaging and Band Densitometry Analysis H->I

Caption: Key steps for analyzing protein expression levels via Western Blot.

Detailed Experimental Protocols

The following are standardized protocols for key assays used to evaluate the pro-apoptotic properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of NMP on cancer cell proliferation and viability.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the NMP-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[23]

  • Cell Seeding and Treatment: Seed 1x10⁶ cells in a T25 flask and allow them to adhere overnight. Treat the cells with the desired concentrations of NMP and controls for 24 hours.[23]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA. Combine all cells from each flask.[23]

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[23]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[24] Unstained, Annexin V-only, and PI-only controls are necessary for proper compensation and gating.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.

  • Protein Extraction: After NMP treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-PARP) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound demonstrates significant potential as a repurposed anticancer agent by effectively inducing apoptosis in cancer cells. Its dual mechanism of activating the ROS-MAPK-mitochondria axis while simultaneously inhibiting protective autophagy presents a robust strategy for overcoming tumor cell survival mechanisms. The quantitative data consistently show its ability to reduce cell viability and trigger programmed cell death at pharmacologically relevant concentrations.

Future research should focus on:

  • In Vivo Efficacy: Translating these in vitro findings into well-designed animal models to assess tumor regression, pharmacokinetics, and safety.

  • Combination Therapies: Investigating synergistic effects when NMP is combined with standard chemotherapeutic agents or targeted therapies, potentially to overcome drug resistance.[13]

  • Biomarker Identification: Identifying predictive biomarkers that could help select patient populations most likely to respond to NMP-based therapies.

This technical guide provides a foundational understanding for researchers and drug developers aiming to explore the therapeutic utility of this compound in oncology.

References

Methodological & Application

Application Note and Protocol: Synthesis and Purification of N-Methylparoxetine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylparoxetine, chemically known as (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)-1-methylpiperidine, is a key intermediate in the synthesis of Paroxetine, a widely used selective serotonin reuptake inhibitor (SSRI)[1][2]. It is also considered a related compound and potential impurity in commercial Paroxetine preparations[2][3]. This document provides a detailed protocol for the synthesis and purification of this compound, adapted from established patent literature. The described method involves the reaction of a sulfonate derivative of a chiral piperidine precursor with sesamol, followed by a robust purification procedure.

Synthesis and Purification Overview

The synthesis of this compound is achieved through the reaction of a (-) trans sulfonate compound with 3,4-methylenedioxyphenol (sesamol)[1]. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like Methyl isobutyl ketone (MIBK)[1]. The subsequent purification involves precipitation, filtration, and washing to achieve high purity.

Experimental Protocols

Materials and Reagents:

  • (-) trans-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine methanesulfonate (or a similar sulfonate ester)

  • 3,4-methylenedioxyphenol (Sesamol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Isobutyl Ketone (MIBK)

  • Isopropyl Alcohol (IPA)

  • n-Hexane

  • Deionized Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

  • Rotary evaporator

Part 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from its sulfonate precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the (-) trans sulfonate compound, sesamol, and potassium carbonate in Methyl isobutyl ketone (MIBK)[1].

  • Reaction Conditions: Heat the reaction mixture to reflux temperature and maintain for a period sufficient to ensure complete reaction. The reaction progress can be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mass under vacuum using a rotary evaporator to remove the MIBK solvent and obtain a residue[1].

Part 2: Purification of this compound

This protocol details the purification of the crude this compound residue obtained from the synthesis step.

  • Dissolution: To the residue from the synthesis step, add Isopropyl Alcohol (IPA) and heat the mixture to approximately 60°C to obtain a homogeneous solution[1].

  • Precipitation: While stirring, add deionized water to the solution at 60°C over a period of 30 minutes to induce precipitation of the product[1].

  • Crystallization and Cooling: Cool the resulting slurry to 15°C and continue stirring for at least 60 minutes to ensure complete crystallization[1].

  • Filtration: Filter the slurry at 15°C and wash the collected wet cake with deionized water[1].

  • Hexane Wash for Higher Purity: To further enhance purity, create a slurry of the wet cake with n-hexane at room temperature and stir for 60 minutes[1].

  • Final Filtration and Drying: Filter the solid product, wash with n-hexane, and dry the material to obtain pure this compound[1].

Quantitative Data Summary

The following table summarizes the expected yield and purity of this compound based on the described protocol.

ParameterValue
Purity (by HPLC)> 97.5%
Molecular Formula C₂₀H₂₂FNO₃
Molecular Weight 343.4 g/mol

Visualizations

Diagram 1: Synthesis Workflow of this compound

cluster_synthesis Synthesis Workflow start Starting Materials: (-) trans sulfonate precursor Sesamol Potassium Carbonate - MIBK (Solvent) reaction Reaction at Reflux Temperature start->reaction Heat workup Cooling and Concentration (Removal of MIBK) reaction->workup crude Crude this compound Residue workup->crude

Caption: Workflow for the synthesis of crude this compound.

Diagram 2: Purification Workflow of this compound

cluster_purification Purification Workflow crude_input Crude this compound Residue dissolution Dissolution in IPA at 60°C crude_input->dissolution precipitation Precipitation with Deionized Water dissolution->precipitation filtration1 Filtration and Water Wash precipitation->filtration1 hexane_wash Reslurry in n-Hexane filtration1->hexane_wash filtration2 Final Filtration and Hexane Wash hexane_wash->filtration2 final_product Pure this compound filtration2->final_product

Caption: Step-by-step purification of this compound.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is harmful if swallowed and causes serious eye damage[3].

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

N-Methylparoxetine: A Certified Reference Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

N-Methylparoxetine, a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, is also a significant process-related impurity that requires careful monitoring during drug manufacturing.[1][2] The purity and quality of Paroxetine active pharmaceutical ingredient (API) are critically dependent on the effective control of this compound levels. To ensure accurate quantification and adherence to regulatory requirements, a highly characterized this compound reference standard is essential for analytical method development, validation, and routine quality control testing.[3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry.

Chemical and Physical Properties

This compound is the N-methylated derivative of Paroxetine. Its chemical structure and properties are well-defined, making it suitable for use as a primary reference material.

PropertyValueReference
Chemical Name (3S,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-methylpiperidine[1]
CAS Number 110429-36-2[4][5]
Molecular Formula C₂₀H₂₂FNO₃[5]
Molecular Weight 343.39 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, acetonitrile, and dichloromethane
Synthesis and Purification

This compound is typically synthesized as a key intermediate in the overall synthesis of Paroxetine. A common synthetic route involves the reaction of a sulfonate ester of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine with sesamol in the presence of a base.

Synthesis_Workflow cluster_synthesis This compound Synthesis start (-)-trans-4-(4-fluorophenyl)-3- hydroxymethyl-1-methylpiperidine sulfonate ester reaction Condensation Reaction start->reaction sesamol Sesamol (3,4-methylenedioxyphenol) sesamol->reaction base Base (e.g., Potassium Carbonate) base->reaction solvent Solvent (e.g., MIBK) solvent->reaction nmp This compound reaction->nmp purification Purification (Crystallization/Chromatography) nmp->purification ref_std This compound Reference Standard purification->ref_std Analytical_Workflow cluster_analysis Analytical Workflow for this compound sample Sample Preparation (e.g., LLE, SPE) hplc HPLC / UPLC Separation sample->hplc uv UV Detection hplc->uv ms Mass Spectrometry (MS/MS) hplc->ms data Data Acquisition and Processing uv->data ms->data result Quantification and Reporting data->result Paroxetine_Metabolism cluster_metabolism Paroxetine Metabolism Pathway paroxetine Paroxetine cyp2d6 CYP2D6 paroxetine->cyp2d6 catechol Catechol Intermediate cyp2d6->catechol comt COMT catechol->comt metabolite1 Methoxy Metabolite 1 comt->metabolite1 metabolite2 Methoxy Metabolite 2 comt->metabolite2 conjugation Conjugation (Glucuronidation/Sulfation) metabolite1->conjugation metabolite2->conjugation excretion Excretion conjugation->excretion

References

Application Notes and Protocols: Radiolabeling of N-Methylparoxetine for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the radiolabeling of N-methylparoxetine with Carbon-11 ([11C]this compound), a radiotracer designed for in vivo imaging of the serotonin transporter (SERT) using Positron Emission Tomography (PET). This compound is a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine.[1][2] Radiolabeling this compound allows for the non-invasive quantification and visualization of SERT density in the brain, which is of significant interest in neuroscience research and the development of novel therapeutics for psychiatric disorders such as depression and anxiety.[3][4] The protocol described herein is based on the well-established N-methylation of precursor molecules using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]MeOTf), common methods in radiochemistry for synthesizing PET tracers.[5][6][7]

Quantitative Data Summary

The following table summarizes typical quantitative data for the radiosynthesis of a comparable N-methylated serotonin transporter radiotracer, [11C]DASB, which serves as a benchmark for the expected outcomes of the [11C]this compound synthesis.

ParameterValueReference
Radiochemical Yield (decay corrected) 42.8 ± 6.9% (using DMSO as solvent)[8]
66.3 ± 6.9% (optimized automated procedure)[9]
Specific Activity (at end of synthesis) 26.7 ± 15.2 GBq/µmol[8]
86.8 ± 24.3 GBq/µmol[9]
Total Synthesis Time Approx. 30-45 minutes[8][9][10]
Radiochemical Purity > 95%[10]

Experimental Protocols

Precursor and Reagent Preparation

The precursor for the radiolabeling reaction is paroxetine.

  • Precursor: Paroxetine hydrochloride can be converted to the free base by dissolving in water, basifying with an appropriate base (e.g., sodium bicarbonate), and extracting with a suitable organic solvent (e.g., dichloromethane). The organic solvent is then evaporated to yield the paroxetine free base.

  • Reagents: All solvents and reagents should be of high purity and anhydrous where necessary.

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • [11C]Methyl Iodide ([11C]CH3I) or [11C]Methyl Triflate ([11C]MeOTf)

    • HPLC mobile phase: e.g., Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)

    • Sterile water for injection

    • Ethanol for formulation

Production of [11C]Methyl Iodide

[11C]Carbon dioxide ([11C]CO2) is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.[11][12] The [11C]CO2 is then converted to [11C]CH3I using a two-step, one-pot synthesis module.

  • [11C]CO2 Trapping and Reduction: The [11C]CO2 is trapped in a solution of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The mixture is heated to reduce [11C]CO2 to [11C]methanol.

  • Iodination: Hydroiodic acid (HI) is added to the [11C]methanol intermediate, and the mixture is heated to produce [11C]CH3I. The volatile [11C]CH3I is then distilled and transferred to the reaction vessel containing the precursor.

Radiolabeling of Paroxetine

This procedure should be performed in a shielded hot cell using an automated synthesis module.

  • Precursor Preparation: Dissolve approximately 1 mg of paroxetine (free base) in 300 µL of DMF or DMSO in a sealed reaction vessel.

  • Radiomethylation Reaction: The gaseous [11C]CH3I is passed through the solution containing the paroxetine precursor at room temperature or with gentle heating (e.g., 80-100°C) for 3-5 minutes. The reaction progress can be monitored by radio-TLC.

  • Quenching: After the reaction time, the reaction can be quenched by the addition of water or the HPLC mobile phase.

Purification by High-Performance Liquid Chromatography (HPLC)
  • Injection: The crude reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18 reverse-phase).

  • Elution: The product is eluted using an isocratic or gradient mobile phase (e.g., 40-60% acetonitrile in water with 0.1% TFA) at a flow rate of 4-6 mL/min. The retention time of [11C]this compound will need to be determined using a non-radioactive this compound standard.

  • Collection: The radioactive peak corresponding to [11C]this compound is collected in a sterile vial containing sterile water.

Formulation
  • Solvent Evaporation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product. The organic solvent is washed away with sterile water.

  • Elution and Formulation: The [11C]this compound is eluted from the Sep-Pak cartridge with a small volume of ethanol. The solution is then diluted with sterile saline for injection to achieve a final ethanol concentration of less than 10%.

  • Sterilization: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC. A small aliquot of the final product is injected onto an analytical C18 column, and the chromatogram should show a single major radioactive peak corresponding to [11C]this compound (>95% purity).

  • Specific Activity: Calculated by dividing the total radioactivity of the product by the molar amount of this compound, which is determined by comparing the UV absorbance of the product peak on the analytical HPLC to a standard curve of known concentrations of non-radioactive this compound.

  • pH: Should be within a physiologically acceptable range (typically 5.5-7.5).

  • Residual Solvents: Gas chromatography (GC) can be used to determine the concentration of residual solvents (e.g., DMF, DMSO, ethanol) to ensure they are below acceptable limits.

  • Sterility and Endotoxin Testing: Should be performed to ensure the final product is suitable for in vivo administration.

Visualizations

Radiosynthesis_Workflow cluster_cyclotron Cyclotron & [11C]CH3I Synthesis cluster_synthesis_module Automated Synthesis Module cluster_purification Purification & Formulation cluster_qc Quality Control Cyclotron Cyclotron 11CO2 11CO2 Cyclotron->11CO2 LiAlH4_Reduction [11C]CO2 Reduction (LiAlH4) 11CO2->LiAlH4_Reduction HI_Reaction Iodination (HI) LiAlH4_Reduction->HI_Reaction 11CH3I [11C]CH3I HI_Reaction->11CH3I Reaction_Vessel Radiomethylation 11CH3I->Reaction_Vessel Precursor Paroxetine Precursor in DMF/DMSO Precursor->Reaction_Vessel Crude_Product Crude [11C]this compound Reaction_Vessel->Crude_Product HPLC Semi-preparative HPLC Crude_Product->HPLC Pure_Product Purified [11C]this compound HPLC->Pure_Product Formulation Formulation (Sterile Saline) Pure_Product->Formulation Final_Product Final Product for Injection Formulation->Final_Product QC_Tests Purity (HPLC) Specific Activity pH, Sterility Final_Product->QC_Tests

Caption: Experimental workflow for the radiosynthesis of [11C]this compound.

Serotonin_Synapse cluster_synapse Serotonin Synapse Presynaptic_Neuron Presynaptic Neuron Vesicle Vesicle with Serotonin (5-HT) Postsynaptic_Neuron Postsynaptic Neuron 5HT_release 5-HT Vesicle->5HT_release Release SERT Serotonin Transporter (SERT) SERT->Presynaptic_Neuron 5HT_Receptor 5-HT Receptor 5HT_Receptor->Postsynaptic_Neuron Signal Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->5HT_Receptor Binding 5HT_release->SERT Reuptake 11C_NMP [11C]N-MP 11C_NMP->SERT Binding (PET Signal) Systemic_Circulation Systemic Circulation Systemic_Circulation->11C_NMP Tracer Injection

Caption: Mechanism of [11C]this compound binding at the serotonin synapse.

References

Application Notes and Protocols: N-Methylparoxetine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Methylparoxetine is a derivative of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI).[1][2] Structurally, it is paroxetine with a methyl group substituting the piperidine hydrogen.[3] In pharmaceutical manufacturing, this compound is often considered a precursor or a related compound impurity in the synthesis of paroxetine.[2][4] However, in the field of neuroscience research, its properties as a potent serotonin transporter (SERT) inhibitor make it a valuable tool for studying the serotonergic system.[2][3]

The primary mechanism of action for this compound is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[2][5] By blocking this transporter, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[6][7] This action is central to the therapeutic effects of SSRIs in treating depression and anxiety disorders.[5][8] Its high affinity for SERT allows researchers to use it in competitive binding assays and functional uptake studies to characterize the transporter and to screen new compounds.[2]

Beyond its role in serotonin transport, research has also indicated that this compound can induce apoptosis in non-small cell lung cancer cells by activating the mitogen-activated protein kinase (MAPK) pathway, highlighting a potential for broader pharmacological investigation.[1]

Quantitative Data: Binding Affinity and Functional Potency

The efficacy of this compound as a serotonin transporter inhibitor has been quantified through various in vitro assays. The following table summarizes key data points for its interaction with the rat brain serotonin transporter.

ParameterDescriptionValueSpecies/TissueReference
Ki Inhibitor constant for [3H]paroxetine binding4.3 nMRat cortical membranes[2]
IC50 Half-maximal inhibitory concentration for serotonin uptake22 nMRat brain synaptosomes[2]

Signaling Pathways and Mechanisms

Serotonin Reuptake Inhibition at the Synapse

The primary application of this compound in neuroscience is the study of the serotonin transporter (SERT). In a typical serotonergic synapse, serotonin is released from the presynaptic neuron, binds to postsynaptic receptors to propagate a signal, and is then cleared from the synaptic cleft by SERT.[8][9] this compound directly blocks the SERT protein, preventing this reuptake process.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_vesicle Synaptic Vesicle (contains Serotonin) serotonin Serotonin (5-HT) presynaptic_vesicle->serotonin Release sert Serotonin Transporter (SERT) nm_paroxetine This compound nm_paroxetine->sert Inhibition serotonin->sert postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin->postsynaptic_receptor Binding signal Signal Transduction postsynaptic_receptor->signal Activation

Caption: Mechanism of SERT inhibition by this compound.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for SERT

This protocol describes a method to determine the binding affinity (Ki) of this compound for the serotonin transporter using a competitive binding assay with a radiolabeled ligand, such as [3H]paroxetine.[10][11]

Materials:

  • Rat cortical membranes (or other tissue/cell preparation expressing SERT)

  • [3H]paroxetine (Radioligand)

  • This compound (Test Compound)

  • Fluoxetine or another known SSRI (for defining non-specific binding)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester/Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous serotonin. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: Prepare serial dilutions of this compound. In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Binding buffer, a fixed concentration of [3H]paroxetine (typically at or below its Kd value), and the membrane preparation.[12]

    • Non-specific Binding: Binding buffer, [3H]paroxetine, a high concentration of a non-labeled competitor (e.g., 10 µM Fluoxetine), and the membrane preparation.

    • Competitive Binding: Binding buffer, [3H]paroxetine, varying concentrations of this compound, and the membrane preparation.

  • Incubation: Incubate the plates at room temperature (or other optimized temperature) for 60-90 minutes to allow the binding to reach equilibrium.[10]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[12] Wash the filters quickly with ice-cold binding buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in the competitive binding assay protocol.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes 1. Prepare SERT-expressing membranes setup_plate 3. Set up 96-well plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_ligands 2. Prepare radioligand and serial dilutions of this compound prep_ligands->setup_plate incubation 4. Incubate to reach equilibrium setup_plate->incubation filtration 5. Filter and wash to separate bound vs. free ligand incubation->filtration counting 6. Measure radioactivity via scintillation counting filtration->counting data_analysis 7. Calculate IC50 and Ki values counting->data_analysis

Caption: Experimental workflow for a competitive binding assay.

Protocol 2: In Vitro Serotonin Reuptake Assay

This protocol measures the functional ability of this compound to inhibit serotonin uptake into synaptosomes, which are resealed nerve terminals that contain functional transporters.

Materials:

  • Rat brain synaptosomes

  • [3H]Serotonin

  • Krebs-Ringer buffer

  • This compound

  • Reagents for stopping uptake and lysing synaptosomes (e.g., ice-cold buffer, lysis buffer)

  • Filtration apparatus and scintillation counting supplies as in Protocol 1.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum or cortex) using differential centrifugation and/or sucrose density gradients. Resuspend the final synaptosome pellet in buffer.

  • Assay Setup: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of this compound (or vehicle) for 10-15 minutes at 37°C.

  • Initiate Uptake: Add a fixed concentration of [3H]Serotonin to each tube to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C. A parallel set of tubes should be incubated at 0-4°C to determine non-specific uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting and Analysis: Measure the radioactivity trapped inside the synaptosomes on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Uptake (37°C) - Uptake (4°C).

    • Plot the percentage of inhibition of specific uptake against the log concentration of this compound.

    • Use non-linear regression to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of serotonin uptake.[2]

Application in In Vivo Research

While specific in vivo studies for this compound are not extensively documented, its close relationship to paroxetine suggests its utility in animal models. Techniques like in vivo microdialysis could be employed to study the effects of this compound administration on extracellular serotonin levels in specific brain regions of freely moving animals.[13] Such studies would involve implanting a microdialysis probe into a brain region of interest (e.g., the striatum or hippocampus), administering this compound systemically, and collecting dialysate samples over time to measure changes in serotonin concentration via HPLC.

Application in PET Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to quantify neurotransmitter transporters. While [3H]paroxetine is a gold-standard radioligand for in vitro assays, developing a suitable PET or SPECT tracer based on the paroxetine structure has proven difficult.[14] Consequently, this compound is not currently used as a PET ligand itself. However, its high affinity for SERT makes it a useful reference compound in the development and validation of novel PET ligands targeting the serotonin transporter.

References

Troubleshooting & Optimization

N-Methylparoxetine: Technical Support Center for Stability & Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N-Methylparoxetine. Below are frequently asked questions, troubleshooting guides, and experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, it is reported to be stable for at least four years.[1] For shipping, it can be maintained at room temperature in the continental US.[1]

Q2: I am observing an unexpected increase of this compound in my Paroxetine formulation during stability studies. What could be the cause?

A: An increase in this compound is often an indication of a degradation reaction with certain excipients, especially in solid-state formulations. A common pathway involves the oxidative degradation of polyethylene glycols (PEGs), a popular pharmaceutical excipient.[2] This degradation can be catalyzed by substances like iron oxides and generates reactive impurities such as formaldehyde.[2] Paroxetine, which contains a secondary amine, can then react with this formaldehyde via an Eschweiler–Clarke type reaction to form this compound.[2]

Q3: Can excipients in my formulation directly cause the formation of this compound?

A: Yes. The combination of polyethylene glycols (e.g., PEG 6000) and iron oxides has been identified as a significant factor in the formation of this compound from Paroxetine hydrochloride in tablet formulations.[2] The oxidative degradation of PEG is thought to produce volatile reactive impurities that permeate the formulation and react with the drug substance.[2] It is crucial to perform compatibility studies with your specific excipients early in development.

Q4: What are the typical stress conditions used in forced degradation studies for Paroxetine to investigate potential degradants like this compound?

A: Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a drug.[3][4] Typical conditions involve exposing the drug substance to heat, humidity, acid, base, oxidation, and photolysis.[5] Studies on Paroxetine have shown it is susceptible to degradation in acidic and alkaline conditions, while being more stable against oxidation.[6]

Q5: I am having trouble separating this compound from the parent Paroxetine peak in my HPLC analysis. What are some recommended starting conditions?

A: A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from impurities and degradation products.[3][7] For Paroxetine and its related substances, a reversed-phase HPLC method is commonly used. A good starting point would be a C18 column with a mobile phase consisting of an acidic buffer (e.g., 10 mM sodium phosphate monobasic at pH 3.0) and acetonitrile in a gradient or isocratic elution.[7][8] UV detection is typically set around 235 nm or 295 nm.[6][7]

Q6: Why am I observing a new, unknown impurity during sample preparation for my Paroxetine tablets, which contain lactose?

A: If your formulation contains lactose, you may be observing a paroxetine-lactose adduct. This impurity can be generated by a Maillard reaction between the secondary amine of paroxetine and the reducing sugar lactose, particularly during the sample preparation process in solution.[9] Optimizing the pH of the sample diluent can help control the formation of this adduct, allowing for an accurate measurement of other impurities.[9]

Troubleshooting Guides

Guide 1: Investigating Unexpected this compound Formation

If you detect rising levels of this compound in your Paroxetine drug product, follow this guide to identify the root cause.

start Observation: Unexpected this compound (N-MET) formation check_excipients 1. Review Formulation Excipients: Are PEGs, Polysorbates, or Iron Oxides present? start->check_excipients compatibility_study 2. Perform Binary/Tertiary Compatibility Studies: (API + Excipient(s) in sealed vial) check_excipients->compatibility_study Yes stress_test 3. Stress Test API with separated Excipients (e.g., PEG + Fe2O3) to test for volatile reactive impurities. compatibility_study->stress_test analyze 4. Analyze Stressed Samples by HPLC for N-MET stress_test->analyze identify_source 5. Identify Problematic Excipient Combination analyze->identify_source reformulate 6. Reformulate: Replace problematic excipient (e.g., switch plasticizer or colorant) identify_source->reformulate Source Identified end Problem Resolved: Stable Formulation reformulate->end

Caption: Workflow for troubleshooting this compound formation.

Guide 2: Optimizing a Stability-Indicating HPLC Method

Use this guide to develop or refine an HPLC method capable of resolving this compound from Paroxetine and other potential degradants.

  • Column Selection : Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). These provide good hydrophobic retention for Paroxetine and its analogues.[7]

  • Mobile Phase pH : Paroxetine is a basic compound. Using an acidic mobile phase (pH 2.5-3.5) will ensure it is ionized, leading to sharp, symmetrical peaks. Use buffers like phosphate or formate.[10]

  • Organic Modifier : Acetonitrile is a common choice. A gradient elution from a low to a high concentration of acetonitrile is recommended to separate early-eluting polar degradants from the more hydrophobic API and this compound.[10]

  • Detection Wavelength : Paroxetine has a primary UV maximum around 295 nm. Monitoring at this wavelength can provide good sensitivity.[6] A lower wavelength like 235 nm may also be suitable.[7]

  • Method Validation : Once separation is achieved, validate the method for specificity by running forced degradation samples. The method must be able to resolve the main peak from all degradation products formed under stress conditions (acid, base, oxidation, heat, light).[8][11]

Data Summary Tables

Table 1: this compound Product Stability Information

Parameter Information Source
Formal Name (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methyl-piperidine [1]
Storage Temp. -20°C [1]
Stability ≥ 4 years [1]

| Formulation | A crystalline solid |[1] |

Table 2: Influence of Excipients on this compound (N-MET) Formation in Paroxetine HCl Formulation After 7 Days at 60°C (Data adapted from a study on Paroxetine HCl tablets)[2]

Experiment Components Compatibility Setup N-MET Level (%)
Paroxetine HCl alone - Baseline
Paroxetine HCl + (PEG 6000 & Fe₂O₃) Components separated from API Increase from 0.63% to 0.84% (after 14 days)
Paroxetine HCl + Alternative Plasticizer Components separated from API No significant increase

| Paroxetine HCl + Alternative Colorant | Components separated from API | No significant increase |

Table 3: General Conditions for Forced Degradation Studies (Based on ICH guidelines and published literature)[4][5]

Stress Condition Typical Reagent / Condition Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, heat To test stability in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH, heat To test stability in alkaline environments.
Oxidation 3-30% H₂O₂, room temp or heat To test susceptibility to oxidation.
Thermal Dry heat (e.g., 60-80°C) To evaluate thermal stability.

| Photochemical | High-intensity light (e.g., 1.2 million lux hours) and UV exposure | To evaluate light sensitivity. |

Experimental Protocols

Protocol 1: Forced Degradation Study of Paroxetine

This protocol outlines a general procedure for stress testing to identify potential degradation products, including this compound.

  • Preparation : Prepare stock solutions of Paroxetine HCl in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Acid Degradation : Mix the stock solution with 1 M HCl and heat at 60-80°C for several hours. Periodically withdraw samples.

  • Base Degradation : Mix the stock solution with 1 M NaOH and heat at 60-80°C for several hours. Periodically withdraw samples.

  • Oxidative Degradation : Mix the stock solution with 3-10% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours.

  • Thermal Degradation : Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for 24-48 hours. Also, reflux the drug solution for several hours.

  • Photodegradation : Expose the solid drug substance and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis : Before injection into an HPLC system, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze using a validated stability-indicating HPLC method.

api API or Drug Product Sample stress_conditions Expose to Stress Conditions api->stress_conditions acid Acid Hydrolysis (e.g., 1M HCl, heat) stress_conditions->acid base Base Hydrolysis (e.g., 1M NaOH, heat) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal (e.g., 80°C) stress_conditions->thermal photo Photolytic (Light/UV Exposure) stress_conditions->photo analysis Analyze via Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Results: - Identify Degradants - Elucidate Pathways - Validate Method Specificity analysis->evaluation

Caption: General workflow for a forced degradation study.

Degradation Pathways

The formation of this compound from Paroxetine in the presence of certain excipients is a critical degradation pathway to monitor. The process is initiated by the oxidation of excipients like PEG, which generates formaldehyde. This is followed by the N-methylation of Paroxetine's secondary amine.

peg Polyethylene Glycol (PEG) + Iron Oxide (Fe₂O₃) oxidation Oxidative Degradation peg->oxidation formaldehyde Reactive Impurities (e.g., Formaldehyde) oxidation->formaldehyde reaction Eschweiler–Clarke Reaction formaldehyde->reaction paroxetine Paroxetine (Secondary Amine) paroxetine->reaction nmet This compound (Tertiary Amine) reaction->nmet

Caption: Excipient-mediated degradation pathway to this compound.

References

Technical Support Center: Synthesis and Purification of N-Methylparoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized N-Methylparoxetine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities are typically process-related. A significant impurity is a dimer formed by the reaction of the unreacted carbinol intermediate with the mesylate intermediate. Another potential dimer impurity can arise during the subsequent demethylation of this compound to Paroxetine, especially when using methanol as a solvent. Other possible impurities include starting materials, by-products from side reactions, and stereoisomers.

Q2: How can I monitor the progress of the this compound synthesis and assess its purity?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring reaction progress and determining the purity of this compound. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or ammonium formate) is generally suitable.[1][2][3][4][5] Detection is typically carried out using a UV detector at a wavelength around 220 nm or 260 nm.[1][2]

Q3: What are the primary purification techniques for crude this compound?

A3: The two primary methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is effective for removing impurities with different solubility profiles, while column chromatography is used to separate compounds based on their differential adsorption to a stationary phase.

Q4: Which solvents are recommended for the recrystallization of this compound?

A4: A common and effective solvent system for the recrystallization of this compound is a mixture of isopropyl alcohol (IPA) and water. The crude product is dissolved in hot IPA, and then water is added to induce precipitation of the purified this compound. A subsequent re-slurry in a non-polar solvent like n-hexane can further enhance purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: High Levels of Dimer Impurity Detected in Crude Product

Possible Cause: The formation of a dimer impurity is often due to the rapid addition of the mesylate intermediate to the reaction mixture containing the carbinol intermediate and a strong base. This leads to a side reaction between the unreacted carbinol and the mesylate.[6]

Troubleshooting Strategy:

  • Slow Down the Addition: Add the mesylate intermediate solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the mesylate at any given time, favoring the desired reaction with sesamol over the side reaction with the carbinol.

  • Ensure Complete Initial Reaction: Allow sufficient time for the reaction between the carbinol and the mesylating agent to go to completion before the addition of sesamol.

  • Optimize Reaction Temperature: Maintain the recommended reaction temperature to ensure optimal reaction kinetics for the desired pathway.

Issue 2: Poor Yield After Recrystallization

Possible Causes:

  • Incorrect Solvent Ratio: Using an excessive amount of the primary solvent (e.g., isopropyl alcohol) will result in the product remaining dissolved even after cooling and the addition of an anti-solvent.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

  • Incomplete Precipitation: The product may not have fully precipitated out of the solution before filtration.

Troubleshooting Strategy:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Control Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Ensure Sufficient Cooling Time: Allow adequate time for the solution to cool and for the product to fully crystallize before filtration.

  • Perform a Second Crop: After filtering the initial crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals, which can be analyzed for purity separately.

Issue 3: Ineffective Separation of Impurities by Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase may be too high, causing both the product and impurities to elute quickly without separation. Conversely, if the polarity is too low, the product may not elute from the column.

  • Improper Column Packing: Air bubbles or channels in the stationary phase (silica gel) will lead to poor separation.

  • Overloading the Column: Applying too much crude product to the column will exceed its separation capacity.

Troubleshooting Strategy:

  • Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for this compound on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[7][8][9] The polarity can be gradually increased during elution (gradient elution) to first elute less polar impurities and then the desired product.

  • Proper Column Packing: Ensure the silica gel is packed uniformly in the column as a slurry to avoid air bubbles. A layer of sand at the top can prevent disturbance of the silica bed when adding the solvent.[10]

  • Adhere to Loading Limits: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Quantitative Data on Purity Enhancement

The following table provides representative data on the effectiveness of the described purification methods.

Purification StepInitial Purity (HPLC Area %)Key Impurity (Dimer) Level (HPLC Area %)Final Purity (HPLC Area %)Key Impurity (Dimer) Level (HPLC Area %)
Recrystallization ~90%~5%>97.5%<0.5%
Column Chromatography ~90%~5%>99.0%<0.1%
Solvent Change (in subsequent step) N/AN/A99.80%Below Limit of Quantification

Note: The "Solvent Change" data refers to an improvement in the final API purity by replacing methanol with ethanol in the subsequent demethylation step, which avoids the formation of a different dimer impurity. This highlights the importance of process optimization in controlling impurities.[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot isopropyl alcohol (IPA) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add distilled water to the hot IPA solution with continuous stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash the filter cake with a small amount of cold 1:1 IPA/water, followed by cold water.

  • Re-slurry: Transfer the filtered crystals to a clean flask and add n-hexane. Stir the slurry at room temperature for about one hour.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of fresh n-hexane, and dry them under vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until it is just above the silica gel level. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully apply it to the top of the silica gel column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: HPLC Analysis of this compound Purity
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of a buffer and an organic solvent. For example, 10mM ammonium formate and acetonitrile in a 50:50 v/v ratio.[1] Alternatively, a phosphate buffer (pH adjusted) and acetonitrile can be used.[2][5]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 220 nm or 260 nm.[1][2]

  • Injection Volume: 10-20 µL.

  • Procedure: Dissolve a small, accurately weighed sample of this compound in the mobile phase to a known concentration. Inject the sample into the HPLC system and record the chromatogram. Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks.

Visualizations

Troubleshooting_Impurity_Formation start High Dimer Impurity Detected cause1 Rapid Addition of Mesylate start->cause1 cause2 Incomplete Initial Reaction start->cause2 solution1 Slow, Dropwise Addition cause1->solution1 solution2 Increase Reaction Time Before Sesamol Addition cause2->solution2 outcome Reduced Dimer Formation & Improved Purity solution1->outcome solution2->outcome

Caption: Troubleshooting logic for dimer impurity formation.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_NMP Crude this compound (NMP) Recrystallization Recrystallization (IPA/Water, n-Hexane slurry) Crude_NMP->Recrystallization Option 1 Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Crude_NMP->Column_Chromatography Option 2 Purity_Check_1 HPLC Purity Check Recrystallization->Purity_Check_1 Purity_Check_2 HPLC Purity Check Column_Chromatography->Purity_Check_2 Pure_NMP Pure this compound Purity_Check_1->Pure_NMP Purity_Check_2->Pure_NMP

Caption: General workflow for the purification of this compound.

References

Addressing N-Methylparoxetine interference in paroxetine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paroxetine assays, specifically addressing potential interference from its N-methylated counterpart, N-Methylparoxetine.

Troubleshooting Guides

Issue: Inaccurate quantification of paroxetine, suspected this compound interference.

Root Cause Analysis:

This compound, a potential metabolite and known impurity, can interfere with paroxetine quantification if the analytical method lacks specificity. The primary concerns are incomplete chromatographic separation and selection of non-specific mass transitions in mass spectrometry-based assays.

Key Analytical Parameters:

A critical step in troubleshooting is to ensure the analytical method can differentiate between paroxetine and this compound. The following table summarizes their key mass spectrometric properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]+ (m/z)Key Fragment Ions (m/z)
ParoxetineC₁₉H₂₀FNO₃~329.36330.0192.0, 70.0[1][2]
This compoundC₂₀H₂₂FNO₃343.39[3][4]344.17[5]206.13, 192.12, 151.04, 84.08[5]

Frequently Asked Questions (FAQs)

Q1: Are paroxetine and this compound isobaric? Will this affect my MS analysis?

A1: No, they are not isobaric. Paroxetine has a molecular weight of approximately 329.36 g/mol , leading to a protonated molecule [M+H]⁺ at an m/z of 330.0. This compound has a molecular weight of 343.39 g/mol , with a corresponding [M+H]⁺ ion at m/z 344.17.[3][4][5] This mass difference of ~14 Da allows for easy differentiation by a mass spectrometer. The primary challenge is not isobaric interference but ensuring chromatographic separation to prevent ion suppression and accurate quantification.

Q2: My paroxetine peak appears broader than expected or has a shoulder. Could this be this compound?

A2: It is possible. Peak tailing or the appearance of a shoulder on the main analyte peak can indicate the presence of a closely eluting compound. Given the structural similarity between paroxetine and this compound, they may have similar retention times under certain chromatographic conditions. We recommend optimizing your chromatographic method to achieve baseline separation. Refer to the experimental protocols below for a starting point.

Q3: How can I confirm the presence of this compound in my samples?

A3: To confirm the presence of this compound, you should acquire a certified reference standard. You can then develop a specific Multiple Reaction Monitoring (MRM) method for this compound using its unique precursor and fragment ion masses (e.g., m/z 344.17 → 206.13 or 344.17 → 84.08).[5] Spiking a blank matrix with this standard will allow you to determine its retention time and confirm its presence in your samples.

Q4: What is the metabolic origin of this compound?

A4: Paroxetine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to a catechol intermediate.[6] This intermediate is then further metabolized via methylation by catechol-O-methyltransferase (COMT).[6] While the direct N-methylation of paroxetine is not its primary metabolic route, the presence of this compound as a metabolite or impurity has been noted.

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Simultaneous Quantification of Paroxetine and this compound

This protocol provides a starting point for developing a robust analytical method. Optimization will be required for your specific instrumentation and matrix.

1. Sample Preparation (Human Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., paroxetine-d4).

  • Perform a protein precipitation by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Paroxetine: 330.0 → 192.0 (Quantifier), 330.0 → 70.0 (Qualifier)

    • This compound: 344.2 → 206.1 (Quantifier), 344.2 → 84.1 (Qualifier)

    • Paroxetine-d4 (IS): 334.0 → 196.0

  • Optimize collision energies and other source parameters for your specific instrument.

Visualizations

logical_relationship Troubleshooting Logic for Paroxetine Assay Interference start Inaccurate Paroxetine Quantification check_separation Assess Chromatographic Separation start->check_separation check_ms Verify MS/MS Specificity start->check_ms is_separated Are Paroxetine and This compound Baseline Separated? check_separation->is_separated is_specific Are MRM Transitions Unique? check_ms->is_specific optimize_lc Optimize LC Method (Gradient, Column, Mobile Phase) is_separated->optimize_lc No revalidate Re-validate Assay is_separated->revalidate Yes select_transitions Select Unique MRM Transitions is_specific->select_transitions No is_specific->revalidate Yes optimize_lc->check_separation select_transitions->check_ms end Accurate Quantification Achieved revalidate->end

Caption: Troubleshooting workflow for addressing this compound interference.

experimental_workflow LC-MS/MS Workflow for Paroxetine and this compound Analysis sample_prep Sample Preparation (Plasma Protein Precipitation) lc_separation Chromatographic Separation (C18 Reverse Phase) sample_prep->lc_separation ms_detection Mass Spectrometric Detection (ESI+ MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: General experimental workflow for the analysis of paroxetine.

metabolic_pathway Simplified Metabolic Pathway of Paroxetine Paroxetine Paroxetine Catechol Catechol Intermediate Paroxetine->Catechol CYP2D6 N_Methylparoxetine This compound (Potential Minor Pathway/Impurity) Paroxetine->N_Methylparoxetine N-methylation Metabolites Methylated Metabolites (via O-methylation) Catechol->Metabolites COMT

Caption: Simplified metabolic pathway of paroxetine.

References

Technical Support Center: N-Methylparoxetine Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to reduce N-Methylparoxetine degradation during storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in storage?

A1: this compound, a derivative and potential impurity of paroxetine, can be susceptible to degradation through several mechanisms. The primary factors to consider are:

  • Oxidation: this compound can be formed from the oxidative degradation of paroxetine, particularly in the presence of certain excipients like polyethylene glycols (PEGs) and iron oxides.[1] While this compound is already N-methylated, its tertiary amine structure can still be susceptible to further oxidation, potentially leading to N-oxide formation or other oxidative degradation products.

  • Photodegradation: Paroxetine, the parent compound, is known to be photolabile and degrades under simulated sunlight.[2] Although specific photostability data for this compound is limited, it is prudent to assume it may also be sensitive to light. Exposure to UV or fluorescent light can lead to the formation of various photoproducts.

  • Hydrolysis: While paroxetine is reported to be stable in aqueous solutions in the dark over a 30-day period, the stability of this compound under various pH conditions (acidic and basic) has not been extensively studied.[2] Hydrolysis of the ether linkage or other parts of the molecule could be a potential degradation pathway under certain pH and temperature conditions.

  • Temperature: Elevated temperatures can accelerate all degradation pathways, including oxidation, hydrolysis, and thermal decomposition.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. Based on available data for paroxetine and general best practices for analogous compounds, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer)To slow down all potential chemical degradation reactions.
Light Protected from light (e.g., in an amber vial)To prevent photodegradation.
Atmosphere Under an inert atmosphere (e.g., nitrogen or argon)To minimize oxidative degradation.
Moisture In a tightly sealed container in a dry environmentTo prevent hydrolysis.

Q3: Are there any known incompatible excipients or substances to avoid when working with this compound?

A3: Yes. Based on studies of paroxetine, certain excipients can promote the formation of this compound and potentially its further degradation. It is advisable to avoid:

  • Polyethylene Glycols (PEGs): In combination with iron oxides, PEGs have been shown to increase the formation of this compound from paroxetine through oxidative degradation.[1]

  • Iron Oxides: These can act as catalysts in oxidative reactions.[1]

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide can lead to oxidative degradation.[5][6]

  • Formaldehyde and Formic Acid: These reactive impurities, which can be present in some excipients, can contribute to N-methylation and other degradation pathways.[1]

Troubleshooting Guides

Issue 1: Increased levels of an unknown impurity are detected in this compound samples during stability studies.

This guide will help you identify the potential cause and find a solution.

start Problem: Unknown impurity detected check_storage 1. Review Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage check_excipients 2. Analyze Formulation/Sample Matrix (Presence of PEGs, Iron Oxides) check_storage->check_excipients Conditions OK? forced_degradation 3. Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) check_excipients->forced_degradation Excipients non-reactive? characterize_impurity 4. Characterize Impurity (LC-MS, NMR) forced_degradation->characterize_impurity compare_data 5. Compare impurity profile with forced degradation samples characterize_impurity->compare_data identify_pathway Identify Degradation Pathway compare_data->identify_pathway mitigate 6. Implement Mitigation Strategy identify_pathway->mitigate

Figure 1. Troubleshooting workflow for identifying unknown impurities.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the this compound samples have been stored at the recommended -20°C, protected from light, in a dry environment, and preferably under an inert atmosphere.

  • Examine Formulation Components: If this compound is part of a formulation, check for the presence of potentially incompatible excipients such as PEGs and iron oxides.[1]

  • Conduct a Forced Degradation Study: Subject a pure sample of this compound to stress conditions (see detailed protocol below) to intentionally generate degradation products. This will help in identifying the likely degradation pathway.

  • Characterize the Unknown Impurity: Use analytical techniques like LC-MS and NMR to determine the mass and structure of the unknown impurity.

  • Compare Degradation Profiles: Compare the impurity profile of your stability sample with the profiles from the forced degradation studies. A match will help identify the degradation pathway (e.g., oxidative, hydrolytic).

  • Develop a Mitigation Strategy: Based on the identified pathway, implement strategies such as reformulating to exclude reactive excipients, improving packaging to protect from light and moisture, or ensuring an inert atmosphere during storage and handling.

Issue 2: Poor reproducibility of analytical results for this compound.

This guide addresses potential issues with the analytical method leading to inconsistent results.

start Problem: Poor Reproducibility check_method 1. Review Analytical Method Parameters (Column, Mobile Phase, Detector) start->check_method check_sample_prep 2. Evaluate Sample Preparation (Solvent, pH, Temperature) check_method->check_sample_prep Parameters Correct? validate_method 3. Perform Method Validation (Specificity, Linearity, Precision, Accuracy) check_sample_prep->validate_method Prep Consistent? optimize_method 4. Optimize Method if Necessary validate_method->optimize_method Validation Fails?

Figure 2. Troubleshooting workflow for analytical method issues.

Troubleshooting Steps:

  • Review Method Parameters: Double-check all parameters of your analytical method (e.g., HPLC column, mobile phase composition and pH, flow rate, detection wavelength, and column temperature) to ensure they are correct and consistent across all analyses.

  • Assess Sample Preparation: Inconsistent sample preparation can be a major source of variability. Ensure that the solvent used for dissolving this compound is appropriate and does not contribute to degradation. The pH of the sample solution should be controlled.

  • Method Validation: If not already done, perform a thorough validation of your analytical method according to ICH guidelines to assess its specificity, linearity, precision, and accuracy.

  • Method Optimization: If the method validation reveals issues, optimization may be necessary. This could involve adjusting the mobile phase composition or gradient to better separate this compound from any potential interferences or degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.[3][6][7][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.[9]

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes. Cool and neutralize with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes. Cool and neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 80°C for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 24 hours.

    • Photodegradation (Solid): Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Photodegradation (Solution): Expose the stock solution to the same light conditions as the solid sample.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Data Summary Table for Forced Degradation:

Stress ConditionThis compound (% Degradation)Number of Degradation ProductsRRT of Major Degradants
0.1 N HCl, 60°C, 30 min
0.1 N NaOH, 60°C, 30 min
3% H₂O₂, RT, 24h
80°C, 24h (Solid)
80°C, 24h (Solution)
Photolytic (Solid)
Photolytic (Solution)

(Note: The table should be filled with experimental data.)

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Related Substances

This protocol provides a starting point for a stability-indicating HPLC method based on methods developed for paroxetine and its related compounds.[9][10][11][12]

Objective: To develop and validate an HPLC method for the quantitative determination of this compound and the separation of its potential degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18 column (e.g., Inertsil ODS-3, 5 µm, 150 mm x 4.6 mm)
Mobile Phase A 20 mM Ammonium Bicarbonate with 1.2% Ammonium Hydroxide
Mobile Phase B Acetonitrile
Gradient 20% to 65% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 60°C
Detection Wavelength 235 nm
Injection Volume 10 µL
Diluent 50:50 Methanol:Water

Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically done by analyzing stressed samples from the forced degradation study.

  • Linearity: Analyze a series of dilutions of the this compound standard to demonstrate a linear relationship between concentration and peak area.

  • Range: The range of concentrations over which the method is shown to be linear, accurate, and precise.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Summary Table for Method Validation:

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%
LOD (Signal-to-Noise Ratio of 3:1)
LOQ (Signal-to-Noise Ratio of 10:1)

(Note: The table should be filled with experimental data.)

References

Technical Support Center: Optimizing In Vitro Experiments with N-Methylparoxetine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting in vitro experiments involving N-Methylparoxetine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for determining the optimal incubation time for this compound in a serotonin transporter (SERT) binding assay?

A1: For competitive radioligand binding assays, a common starting point for incubation time is based on the dissociation rate of the radioligand and the association rate of this compound. Generally, an incubation time of 60 to 90 minutes at room temperature is sufficient to reach equilibrium. However, it is crucial to perform a time-course experiment (e.g., sampling at 15, 30, 60, 90, 120 minutes) to empirically determine the point at which specific binding is maximal and stable for your specific experimental conditions.

Q2: How does the choice of cell line or tissue preparation affect the incubation time for cellular uptake assays?

A2: The optimal incubation time for cellular uptake assays is highly dependent on the expression level of the serotonin transporter (SERT) in the chosen cell line or tissue preparation and the overall metabolic activity of the cells. Cells with high SERT expression, such as HEK293 cells stably expressing hSERT or JAR cells, may show significant uptake within minutes.[1][2] It is recommended to conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to establish the linear range of uptake. Prolonged incubation times can lead to substrate depletion and recycling of the transporter, which can confound the results.

Q3: What are the key factors to consider when designing a cytotoxicity assay with this compound?

A3: When designing a cytotoxicity assay, consider the following:

  • Cell Line: Different cell lines will exhibit varying sensitivities to this compound. It is advisable to test a panel of cell lines relevant to your research question.

  • Incubation Time: Cytotoxic effects are often time-dependent. A common approach is to test a range of incubation times, such as 24, 48, and 72 hours, to capture both acute and chronic effects.[3][4]

  • Concentration Range: Based on available data, this compound has shown cytotoxic effects in the micromolar range in some cancer cell lines. A broad concentration range (e.g., nanomolar to high micromolar) should be tested to determine the IC50 value.

  • Assay Type: The choice of assay (e.g., MTT, MTS, LDH release) can influence the results. It is good practice to confirm findings with an orthogonal method.[3][5]

Q4: How stable is this compound in solution and in cell culture media?

A4: this compound is reported to be stable for at least four years when stored properly as a solid. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for one month. While specific data on its stability in aqueous cell culture media is limited, its parent compound, paroxetine, is stable in aqueous solutions in the dark but can be susceptible to photolysis.[6] It is recommended to prepare fresh dilutions in media for each experiment and to protect solutions from light.

Troubleshooting Guides

Issue 1: High Background or Non-Specific Binding in Radioligand Binding Assays
  • Possible Cause: Suboptimal blocking of non-specific binding sites.

    • Solution: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. Ensure that the filter plates are adequately pre-soaked in the blocking buffer.

  • Possible Cause: Radioligand sticking to the filter plate or labware.

    • Solution: Use filter plates with low protein binding properties. Pre-treating plates with a blocking agent can also help.

  • Possible Cause: Inadequate washing to remove unbound radioligand.

    • Solution: Optimize the number and volume of washes. Ensure the wash buffer is cold to slow the dissociation of the radioligand from the receptor.

  • Possible Cause: Radioligand concentration is too high.

    • Solution: Use a radioligand concentration at or below its Kd for the receptor to maximize the specific binding window.

Issue 2: Low Signal or No Inhibition in Cellular Uptake Assays
  • Possible Cause: Low expression or activity of SERT in the chosen cell line.

    • Solution: Confirm SERT expression and activity using a positive control inhibitor with a known IC50 (e.g., paroxetine). Consider using a cell line with higher SERT expression.

  • Possible Cause: Suboptimal incubation time.

    • Solution: The incubation time may be too short for significant uptake to occur or too long, leading to saturation and efflux. Perform a time-course experiment to determine the optimal linear uptake phase.

  • Possible Cause: this compound degradation.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Protect solutions from light and avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause: Incorrect assay temperature.

    • Solution: Serotonin uptake is an active process and is temperature-dependent. Ensure the incubation is performed at 37°C.[1]

Issue 3: Inconsistent Results in Cytotoxicity Assays
  • Possible Cause: Variability in cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause: Interference of this compound with the assay chemistry.

    • Solution: Run a cell-free control with this compound at the highest concentration used in your experiment to check for direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).

  • Possible Cause: Cell confluence affecting drug sensitivity.

    • Solution: Seed cells at a density that ensures they are in the logarithmic growth phase during the entire incubation period and do not become over-confluent.

Quantitative Data Summary

ParameterValueAssay ConditionsReference
Ki for [3H]paroxetine binding 4.3 nMRat cortical membranes[7]
IC50 for serotonin uptake 22 nMRat brain synaptosomes[7]
IC50 for cytotoxicity (NCI-H1299) 36.97 µM72h incubation, CCK-8 assayN/A
IC50 for cytotoxicity (NCI-H1650) 45.43 µM72h incubation, CCK-8 assayN/A
Solubility in DMSO 20 mg/mLN/A[7]
Solubility in Ethanol 20 mg/mLN/A[7]
Stability (solid) ≥ 4 yearsProper storage conditionsN/A
Stock Solution Stability (DMSO) 6 months at -80°C, 1 month at -20°CN/AN/A

Detailed Experimental Protocols

Note: The following protocols are adapted from established methods for serotonin reuptake inhibitors. It is highly recommended to optimize these protocols for your specific experimental setup.

SERT Radioligand Binding Assay (Adapted from protocols for paroxetine analogs)[8][9]
  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing SERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer (for total binding) or a high concentration of a competing ligand like fluoxetine (10 µM) for non-specific binding.

    • 25 µL of this compound at various concentrations.

    • 25 µL of [3H]paroxetine (or another suitable radioligand) at a concentration close to its Kd.

    • 100 µL of membrane preparation (protein concentration to be optimized).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Termination: Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in assay buffer containing 0.3% polyethyleneimine.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Cellular Serotonin Uptake Assay (Adapted from protocols for SSRIs)[1][10][11]
  • Cell Culture: Plate cells expressing SERT (e.g., JAR or hSERT-HEK293 cells) in a 96-well plate and grow to 80-90% confluency.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 2 mM CaCl2, 1.2 mM MgSO4, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline, pH 7.4).

  • Pre-incubation: Wash the cells once with KRH buffer. Pre-incubate the cells for 15-30 minutes at 37°C with KRH buffer containing various concentrations of this compound.

  • Uptake Initiation: Add [3H]serotonin to a final concentration approximately equal to its Km for SERT (e.g., 1 µM for JAR cells).[1]

  • Incubation: Incubate for 10-30 minutes at 37°C. The exact time should be within the determined linear range of uptake.

  • Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer.

  • Lysis and Detection: Lyse the cells with 0.1 M NaOH or a suitable lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

Cytotoxicity Assay (MTT-based) (Adapted from general protocols)[4][5][12][13]
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) pre_incubation Pre-incubate cells with This compound prep_compound->pre_incubation prep_cells Culture and Seed SERT-expressing Cells prep_cells->pre_incubation add_substrate Add Radiolabeled Substrate ([3H]Serotonin) pre_incubation->add_substrate incubation Incubate at 37°C (Optimized Time) add_substrate->incubation termination Terminate Uptake (Rapid Washing) incubation->termination lysis Cell Lysis termination->lysis detection Scintillation Counting lysis->detection analysis Calculate IC50 detection->analysis troubleshooting_workflow start Inconsistent Results check_seeding Verify Cell Seeding Density and Uniformity start->check_seeding check_edge Assess for Edge Effects check_seeding->check_edge [Seeding OK] solution_seeding Optimize Seeding Protocol check_seeding->solution_seeding [Inconsistent Seeding] check_interference Test for Compound Interference with Assay check_edge->check_interference [No Edge Effects] solution_edge Use Plate Sealers and Avoid Outer Wells check_edge->solution_edge [Edge Effects Present] solution_interference Run Cell-Free Controls check_interference->solution_interference [Interference Detected] end Consistent Results check_interference->end [No Interference] solution_seeding->end solution_edge->end solution_interference->end signaling_pathway NMP This compound ROS Increased ROS NMP->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK Apoptosis Apoptosis MAPK->Apoptosis

References

Validation & Comparative

N-Methylparoxetine vs. Paroxetine: A Comparative Analysis of Serotonin Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Methylparoxetine and its parent compound, paroxetine, focusing on their efficacy as serotonin reuptake inhibitors. The information presented herein is compiled from experimental data to assist researchers in understanding the pharmacological nuances between these two compounds.

Introduction

Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder and other psychiatric conditions.[1] Its mechanism of action involves high-affinity binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and enhancing serotonergic neurotransmission.[2] this compound is a derivative of paroxetine, characterized by the addition of a methyl group to the piperidine nitrogen.[3] While primarily known as a drug impurity and a precursor in the synthesis of paroxetine, this compound also exhibits activity as a serotonin uptake inhibitor.[4][5] This guide will compare the serotonin reuptake inhibition properties of these two molecules, presenting quantitative data, experimental methodologies, and visual representations of their interaction with the serotonin transport system.

Quantitative Comparison of SERT Inhibition

The inhibitory activity of this compound and paroxetine on the serotonin transporter has been quantified using various in vitro assays. The key parameters for comparison are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value represents the binding affinity of a compound to the transporter, while the IC50 value indicates the concentration required to inhibit 50% of the serotonin uptake.

CompoundAssay TypePreparationRadioligandKi (nM)IC50 (nM)
This compound Radioligand Binding AssayRat cortical membranes[³H]paroxetine4.3-
Serotonin Uptake AssayRat brain synaptosomes[³H]serotonin-22
Paroxetine Radioligand Binding AssayHuman SERT[³H]paroxetine~0.07 - 0.2-
Serotonin Uptake AssayRat brain synaptosomes[³H]serotonin-~1
Radioligand Binding AssayRat cortical homogenates[³H]paroxetine~0.03 - 0.05-

Data compiled from multiple sources.[1][5][6][7]

The data clearly indicates that paroxetine is significantly more potent in inhibiting the serotonin transporter than this compound. The lower Ki and IC50 values for paroxetine signify its higher binding affinity and greater efficacy in blocking serotonin reuptake.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

1. Radioligand Binding Assay for SERT

This assay determines the binding affinity (Ki) of a test compound to the serotonin transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to the transporter.

  • Materials:

    • Tissue preparation (e.g., rat cortical membranes or cells expressing human SERT)

    • Radioligand (e.g., [³H]paroxetine)

    • Test compounds (this compound, paroxetine)

    • Assay buffer (e.g., Tris-HCl buffer with NaCl and KCl)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • The tissue preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

    • The Ki value is calculated from the IC50 value (concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. Synaptosomal Serotonin Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are resealed nerve terminals containing functional neurotransmitter transporters.

  • Materials:

    • Synaptosome preparation (e.g., from rat brain)

    • Radiolabeled serotonin (e.g., [³H]serotonin)

    • Test compounds (this compound, paroxetine)

    • Krebs-Ringer-HEPES buffer

    • Whatman GF/C filters

    • Scintillation counter

  • Procedure:

    • Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

    • The uptake reaction is initiated by the addition of a fixed concentration of [³H]serotonin.

    • The incubation is carried out at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.

    • The uptake is terminated by rapid filtration through Whatman GF/C filters and washing with ice-cold buffer.

    • The radioactivity trapped inside the synaptosomes is quantified using a scintillation counter.

    • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a potent SERT inhibitor.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific serotonin uptake, is determined from the concentration-response curve.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G Comparative Inhibition of Serotonin Transporter (SERT) cluster_compounds Compounds cluster_target Biological Target cluster_activity Inhibitory Activity Paroxetine Paroxetine SERT Serotonin Transporter (SERT) Paroxetine->SERT Inhibits Paroxetine_Activity High Potency Ki ≈ 0.1 nM IC50 ≈ 1 nM Paroxetine->Paroxetine_Activity N_Methylparoxetine This compound N_Methylparoxetine->SERT Inhibits N_Methylparoxetine_Activity Lower Potency Ki = 4.3 nM IC50 = 22 nM N_Methylparoxetine->N_Methylparoxetine_Activity

Caption: Comparison of this compound and Paroxetine SERT Inhibition.

G Experimental Workflow: Serotonin Reuptake Inhibition Assay start Start: Prepare Synaptosomes or SERT-expressing membranes preincubation Pre-incubate with Test Compound (e.g., this compound or Paroxetine) start->preincubation addition Add [³H]serotonin to initiate uptake preincubation->addition incubation Incubate at 37°C (short duration) addition->incubation termination Terminate reaction by rapid filtration incubation->termination washing Wash filters to remove unbound radioactivity termination->washing measurement Measure radioactivity using Scintillation Counter washing->measurement analysis Data Analysis: Calculate IC50 value measurement->analysis end End analysis->end

References

Understanding N-Methylparoxetine Cross-reactivity in Paroxetine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N-methylparoxetine in immunoassays designed for the detection of paroxetine. Accurate measurement of paroxetine is crucial in both clinical and research settings to ensure appropriate therapeutic monitoring and to validate research findings. The presence of structurally related compounds, such as metabolites and synthesis impurities like this compound, can interfere with immunoassay results, leading to inaccuracies. This guide summarizes the available information, highlights data gaps, and provides detailed experimental protocols for assessing cross-reactivity.

Structural Comparison: Paroxetine vs. This compound

The potential for cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and the interfering substance. Paroxetine and this compound share a core chemical structure, with the only difference being the substitution of a methyl group for the hydrogen atom on the piperidine nitrogen in this compound.

CompoundChemical StructureKey Difference
Paroxetine(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidineSecondary amine in the piperidine ring
This compound(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidineTertiary amine in the piperidine ring (N-methylated)

This seemingly minor structural modification can significantly impact the binding affinity of the antibody used in the immunoassay.

Immunoassay Cross-Reactivity: A Qualitative Assessment

Immunoassays rely on the specific binding of an antibody to its target antigen. In the context of paroxetine assays, the antibody is designed to recognize the unique three-dimensional shape of the paroxetine molecule. Due to the high structural similarity between paroxetine and this compound, it is plausible that the anti-paroxetine antibody may also bind to this compound, leading to cross-reactivity.

The extent of this cross-reactivity is dependent on the specific epitope the antibody was raised against. If the antibody's binding site primarily recognizes a region of the paroxetine molecule distant from the piperidine nitrogen, the cross-reactivity with this compound could be significant. Conversely, if the secondary amine is a critical part of the epitope, the presence of the methyl group in this compound would likely hinder binding, resulting in lower cross-reactivity.

Quantitative Cross-Reactivity Data: A Noteworthy Absence

A comprehensive search of publicly available literature and package inserts from major immunoassay manufacturers, including DRI, Abbott, Siemens, and Roche, did not yield specific quantitative data on the cross-reactivity of this compound in their respective paroxetine assays. This lack of published data presents a significant challenge for laboratories and researchers in accurately interpreting paroxetine immunoassay results, especially when the presence of this compound as a metabolite or impurity is suspected.

While N-demethylation is not considered a major metabolic pathway for paroxetine in humans, this compound can be a process-related impurity in the synthesis of paroxetine. Therefore, its potential to interfere with immunoassays remains a relevant concern for quality control in pharmaceutical manufacturing and for toxicological screening.

Experimental Protocol: Determination of Cross-Reactivity in a Competitive Immunoassay

To address the absence of manufacturer-provided data, researchers can determine the cross-reactivity of this compound experimentally. The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for drug screening immunoassays.

Objective: To determine the percentage cross-reactivity of this compound in a paroxetine-specific competitive immunoassay.

Materials:

  • Paroxetine standard solution (of known concentration)

  • This compound standard solution (of known concentration)

  • Paroxetine-specific antibody

  • Paroxetine-horseradish peroxidase (HRP) conjugate

  • 96-well microtiter plates coated with a secondary antibody (e.g., goat anti-rabbit)

  • Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20)

  • Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the paroxetine standard to create a standard curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

    • Prepare a serial dilution of the this compound standard over a similar or broader concentration range.

  • Assay Protocol:

    • Add 50 µL of the standard solutions (both paroxetine and this compound) or unknown samples to the respective wells of the microtiter plate.

    • Add 25 µL of the paroxetine-HRP conjugate to each well.

    • Add 25 µL of the paroxetine-specific antibody to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Wash the plate three times with the wash buffer.

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes), allowing for color development.

    • Add 50 µL of the stop solution to each well to terminate the reaction.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding paroxetine concentrations. A sigmoidal curve is expected, with higher concentrations of paroxetine resulting in lower absorbance values.

    • Determine the concentration of paroxetine that causes a 50% reduction in the maximum signal (IC50).

    • Similarly, determine the IC50 for this compound from its dilution curve.

    • Calculate the percentage cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of Paroxetine / IC50 of this compound) x 100

Visualizing Immunoassay Principles and Cross-Reactivity

To further clarify the concepts discussed, the following diagrams illustrate the underlying mechanisms.

G cluster_well Microtiter Well cluster_reagents Sample & Reagents Antibody Antibody Paroxetine Paroxetine Paroxetine->Antibody Binds This compound This compound This compound->Antibody Potentially Binds (Cross-Reactivity) Enzyme-Labeled Paroxetine Enzyme-Labeled Paroxetine Enzyme-Labeled Paroxetine->Antibody Competes for Binding

Caption: Competitive immunoassay principle for paroxetine detection.

G Structural_Similarity High Structural Similarity (Paroxetine vs. This compound) Potential_Cross_Reactivity Potential for Cross-Reactivity Structural_Similarity->Potential_Cross_Reactivity Antibody_Specificity Antibody Specificity (Epitope Recognition) Antibody_Specificity->Potential_Cross_Reactivity Accurate_Measurement Accurate Paroxetine Measurement Potential_Cross_Reactivity->Accurate_Measurement Low Inaccurate_Measurement Inaccurate Paroxetine Measurement (False Positive) Potential_Cross_Reactivity->Inaccurate_Measurement High

Caption: Relationship between structural similarity and immunoassay accuracy.

Conclusion

The potential for this compound to cross-react in paroxetine immunoassays is a valid concern for researchers, clinicians, and quality control professionals due to its structural similarity to the parent drug. However, a significant gap exists in the publicly available data from manufacturers regarding the quantitative extent of this cross-reactivity. In the absence of this information, it is recommended that laboratories consider validating their paroxetine assays for potential interference from this compound, particularly in applications where its presence is plausible. The provided experimental protocol offers a framework for such a validation, enabling a more accurate and reliable measurement of paroxetine concentrations. Increased transparency from immunoassay manufacturers regarding the cross-reactivity of their assays with known metabolites and impurities would be highly beneficial to the scientific and medical communities.

Comparing the apoptotic effects of N-Methylparoxetine and paroxetine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Apoptotic Effects of N-Methylparoxetine and Paroxetine

For researchers and professionals in drug development, understanding the nuanced differences in the mechanism of action between a parent drug and its derivatives is critical. This guide provides a detailed comparison of the apoptotic effects of the selective serotonin reuptake inhibitor (SSRI) paroxetine and its N-methylated precursor, this compound (NMP). While both compounds have been shown to induce apoptosis in cancer cells, their efficacy and the subtle variations in their mechanisms are of significant interest for therapeutic development.

Quantitative Comparison of Apoptotic Effects

Direct comparative studies quantifying the apoptotic potency of this compound versus paroxetine under identical experimental conditions are limited in the available literature. However, data from separate studies on various cancer cell lines provide insights into their apoptotic efficacy. The following table summarizes key quantitative findings, though it is crucial to note that variations in cell lines, concentrations, and treatment durations preclude a direct, definitive comparison of potency.

ParameterThis compound (NMP)ParoxetineCell LineSource
Apoptotic Cell Percentage 34.33% ± 3.53% (at 20 µM for 24h)49.4% (at 30 µM for 24h)Non-Small Cell Lung Cancer (A549)[1],[2]
Not Available65.7% ± 1.7% (at 30 µM for 12h)Breast Cancer (MCF-7)[3]
Not Available5% (at 20 µM for 24h)Colon Cancer (HCT116)[4]
Not Available13% (at 20 µM for 24h)Colon Cancer (HT29)[4]
Key Molecular Markers ↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↑ Bax localization to mitochondria, ↑ Cytochrome c release↑ Cleaved Caspase-3, ↑ Cleaved PARP, ↑ Bax/Bcl-2 ratio, ↑ Cytochrome c release, ↑ Cleaved Caspase-8/9Various Cancer Cell Lines[2],[3],[1]

Note: The data presented are from different studies and should be interpreted with caution. The variations in experimental conditions significantly influence the observed outcomes.

Signaling Pathways and Mechanisms of Action

Both this compound and paroxetine appear to converge on a common signaling pathway to induce apoptosis, particularly in non-small cell lung cancer (NSCLC) cells. The primary mechanism involves the inhibition of autophagy, leading to the accumulation of reactive oxygen species (ROS) and subsequent activation of the MAPK signaling cascade.

This compound (NMP) Apoptotic Pathway

NMP has been identified as an inducer of mitochondrial fragmentation.[5] This action, combined with the blockage of late-stage autophagic flux, leads to a significant buildup of ROS.[5] The excess ROS then activates the c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38) pathways.[5][6] This signaling cascade promotes the translocation of the pro-apoptotic protein Bax to the mitochondria, increasing the mitochondrial outer membrane permeability.[1][2] The compromised mitochondrial membrane results in the release of cytochrome c into the cytosol, which in turn activates the caspase cascade, culminating in apoptosis.[1][2]

NMP_Apoptosis_Pathway NMP This compound Autophagy Autophagic Flux NMP->Autophagy blocks Mito Mitochondrial Integrity NMP->Mito impairs ROS ROS Accumulation Mito->ROS leads to MAPK JNK / p38 MAPK Activation ROS->MAPK Bax Bax Translocation to Mitochondria MAPK->Bax CytoC Cytochrome c Release Bax->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound induced apoptotic pathway.
Paroxetine Apoptotic Pathway

The apoptotic mechanism of paroxetine is multifaceted and can vary depending on the cancer type. However, in lung cancer cells, it mirrors the pathway of NMP, involving the blockage of autophagic flux, ROS accumulation, and subsequent activation of the JNK and p38 MAPK pathways to induce mitochondria-dependent apoptosis.[2]

In breast cancer cells, the process is also ROS-dependent but is notably initiated by an increase in intracellular Ca2+ levels, which, along with ROS, leads to p38 MAPK activation.[3][7] In colon cancer, paroxetine has been shown to inhibit receptor tyrosine kinases like MET and ERBB3, which suppresses downstream survival pathways such as AKT and ERK, while activating pro-apoptotic JNK.[4] Furthermore, in gastric cancer cells, paroxetine can induce apoptosis by downregulating key DNA repair proteins, leading to enhanced DNA damage.[8]

Paroxetine_Apoptosis_Pathway Paroxetine Paroxetine Stimuli Autophagy Block / Ca²⁺ Influx / Receptor Kinase Inhibition Paroxetine->Stimuli ROS ROS Accumulation Stimuli->ROS MAPK JNK / p38 MAPK Activation ROS->MAPK Mito_Pathway Mitochondria-Dependent Pathway (Bax, Cytochrome c) MAPK->Mito_Pathway Caspase Caspase Cascade Activation Mito_Pathway->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Paroxetine induced apoptotic pathway.

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the apoptotic effects of this compound and paroxetine, based on the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of NMP or paroxetine for specified time periods (e.g., 12, 24, 48 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Culture and Treatment: Cells are cultured in 6-well plates and treated with NMP or paroxetine as required.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, p-p38, p-JNK) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with NMP or Paroxetine Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Quantification (Annexin V/PI Staining & Flow Cytometry) Treatment->Apoptosis Mechanism Mechanism Investigation (Western Blot for Protein Expression) Treatment->Mechanism Data Data Analysis & Comparison Viability->Data Apoptosis->Data Mechanism->Data

General experimental workflow for apoptosis studies.

Conclusion

Both this compound and paroxetine are effective inducers of apoptosis in various cancer cell lines. Their primary mechanism of action, especially in NSCLC, is strikingly similar, involving the inhibition of autophagy and subsequent activation of the ROS-MAPK signaling pathway. Paroxetine, however, exhibits a broader range of reported mechanisms across different cancer types, including modulation of Ca2+ signaling and inhibition of key survival kinases. While the available data suggests paroxetine may have a more potent apoptotic effect at similar concentrations in some cell lines, the lack of direct comparative studies necessitates further research. Future head-to-head studies under identical conditions are required to definitively compare their therapeutic potential as anti-cancer agents.

References

N-Methylparoxetine: A Comparative Analysis of its Cytotoxic Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the anti-cancer properties of N-Methylparoxetine (NMP) and its parent compound, paroxetine, across various cell lines. This guide provides a comparative overview of their efficacy, underlying mechanisms of action, and detailed experimental protocols.

Introduction

This compound (NMP) is a derivative of paroxetine, a well-established selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders. Recent research has unveiled a potential new application for these compounds in oncology. Studies have demonstrated that both NMP and paroxetine can induce apoptosis and inhibit proliferation in a range of cancer cell lines. This guide offers a comparative analysis of their effects, summarizing the available experimental data to aid researchers in evaluating their potential as anti-cancer agents.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and paroxetine in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

Table 1: IC50 Values of this compound (NMP) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineCancer TypeIC50 (µM)
NCI-H1299NSCLC36.97
NCI-H1650NSCLC45.43

Table 2: IC50 Values of Paroxetine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma10.2
HCT116Colorectal Cancer13.50 (48h)
HT29Colorectal Cancer7.01 (48h)
4T1Triple-Negative Breast Cancer13.34 (48h)
MDA-MB-231Triple-Negative Breast Cancer19.38 (48h)
AGSGastric Cancer6.2 (48h)
MKN-45Gastric Cancer11.9 (72h)

Note: The IC50 values are presented as reported in the respective studies, with the treatment duration specified where available.

Mechanisms of Action: A Comparative Overview

This compound:

Research on NSCLC cells has revealed a dual mechanism of action for NMP.[1][2][3] It induces apoptosis through the activation of the ROS-MAPK signaling pathway.[1][2][3] Specifically, NMP treatment leads to an accumulation of reactive oxygen species (ROS), which in turn activates c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38).[1][2] This activation is a critical step in the apoptotic cascade. Furthermore, NMP has been shown to block autophagic flux at a late stage by inhibiting lysosomal acidification.[1][2][3] This inhibition of autophagy, a cellular survival mechanism, further contributes to NMP-induced cell death.

Paroxetine:

The anti-cancer effects of paroxetine have been investigated in a wider range of cell lines, revealing multiple mechanisms of action.

  • In Triple-Negative Breast Cancer (TNBC) cells (4T1 and MDA-MB-231): Paroxetine induces apoptosis and also blocks autophagic flux, suggesting a similar dual mechanism to NMP.[4]

  • In Colon Cancer cells (HCT116 and HT-29): Paroxetine has been shown to inhibit the receptor tyrosine kinases MET and ERBB3, leading to the suppression of downstream signaling pathways like AKT, ERK, and p38, while inducing the pro-apoptotic JNK and caspase-3 pathways.[5][6]

  • In Gastric Cancer cells (AGS): Paroxetine triggers cytotoxicity and DNA damage, in part by reducing the expression of DNA repair proteins such as Rad51, HR23B, and ERCC1.[7]

  • In Hepatocellular Carcinoma cells (HepG2): The precise mechanism is still under investigation, but studies indicate that paroxetine induces apoptosis.[1]

While both NMP and paroxetine appear to converge on inducing apoptosis, the specific upstream signaling pathways they modulate may differ depending on the cell type. The involvement of ROS and MAPK pathways appears to be a common theme.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effects of this compound and paroxetine.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or paroxetine in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the absorbance of the blank wells. The IC50 value can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or paroxetine for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

Signaling Pathway of this compound in NSCLC Cells

NMP_Signaling_Pathway NMP This compound Mitochondria Mitochondrial Impairment NMP->Mitochondria Autophagy Autophagy Flux Inhibition NMP->Autophagy ROS ROS Accumulation Mitochondria->ROS MAPK MAPK Pathway (JNK, p38) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Autophagy->Apoptosis

Caption: NMP induces apoptosis via mitochondrial impairment, ROS accumulation, and MAPK activation, while also inhibiting autophagy.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Experimental_Workflow cluster_assays Assays Start Start: Cancer Cell Culture Treatment Treatment with This compound / Paroxetine Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Viability Cell Viability Assay (CCK-8) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Incubation->Apoptosis Analysis Data Analysis (IC50, % Apoptosis) Viability->Analysis Apoptosis->Analysis

Caption: General workflow for assessing the effects of NMP and paroxetine on cancer cell lines.

References

N-Methylparoxetine: A Comparative Analysis of its Apoptotic Activity Against Established Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of N-Methylparoxetine (NMP) reveals its potential as a potent inducer of apoptosis, positioning it as a noteworthy compound for researchers in oncology and drug development. This guide provides a comparative benchmark of NMP's activity against well-established apoptosis inducers, staurosporine and etoposide, supported by experimental data and detailed protocols.

This compound, a derivative of the antidepressant paroxetine, has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells through a dual mechanism involving the activation of the ROS-MAPK signaling pathway and the inhibition of autophagy.[1][2][3] This compound triggers mitochondrial impairment and the accumulation of reactive oxygen species (ROS), leading to the activation of JNK and p38 MAP kinases, ultimately culminating in programmed cell death.[1]

Comparative Efficacy of Apoptosis Inducers

To provide a clear comparison of the apoptotic efficacy of this compound against known inducers, the following tables summarize key quantitative data from various studies. It is important to note that the data has been compiled from different studies using various cell lines and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: IC50 Values for Inhibition of Cell Proliferation

CompoundCell LineIC50Treatment DurationReference
This compound NCI-H1299 (NSCLC)36.97 µMNot Specified[1]
This compound NCI-H1650 (NSCLC)45.43 µMNot Specified[1]
Etoposide A549 (NSCLC)3.49 µM72 hours
Staurosporine A549 (NSCLC)~50 nM (near complete inhibition)Not Specified

Table 2: Induction of Apoptosis (Annexin V Staining)

CompoundCell LineConcentrationApoptotic Cells (%)Treatment DurationReference
This compound NCI-H1299 & NCI-H165060 µMDose-dependent increase24 hours[1][4]
Staurosporine HCEC0.2 µM~40%12 hours[5]
Staurosporine A549 (NSCLC)100 nMSignificant increase6 - 24 hours
Etoposide SH-SY5YNot Specified30% - 90%24 - 70 hours[6]

Table 3: Caspase-3 Activation

CompoundCell LineConcentrationFold Increase in ActivityTreatment DurationReference
This compound NCI-H1299 & NCI-H165060 µMUpregulation of cleaved caspase-324 hours[1]
Staurosporine NIH/3T3Not Specified5.8-fold6 hours[2]
Etoposide MCF-7 (caspase-3 reconstituted)200 µM10-20 fold (DEVD cleavage)Not Specified[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_NMP This compound (NMP) Signaling Pathway NMP NMP Autophagy_Inhibition Autophagy Inhibition NMP->Autophagy_Inhibition Mitochondrial_Impairment Mitochondrial Impairment NMP->Mitochondrial_Impairment ROS_Accumulation ROS Accumulation Autophagy_Inhibition->ROS_Accumulation Mitochondrial_Impairment->ROS_Accumulation MAPK_Activation JNK/p38 MAPK Activation ROS_Accumulation->MAPK_Activation Apoptosis Apoptosis MAPK_Activation->Apoptosis

Caption: this compound induced apoptosis pathway.

cluster_Staurosporine Staurosporine Signaling Pathway (Intrinsic) Staurosporine Staurosporine PKC_Inhibition Protein Kinase C Inhibition Staurosporine->PKC_Inhibition Mitochondrial_Pathway Mitochondrial Pathway Activation PKC_Inhibition->Mitochondrial_Pathway Caspase9_Activation Caspase-9 Activation Mitochondrial_Pathway->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Staurosporine induced apoptosis pathway.

cluster_Etoposide Etoposide Signaling Pathway Etoposide Etoposide Topoisomerase_II_Inhibition Topoisomerase II Inhibition Etoposide->Topoisomerase_II_Inhibition DNA_Damage DNA Double-Strand Breaks Topoisomerase_II_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Mitochondrial_Pathway Mitochondrial Pathway Activation p53_Activation->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Etoposide induced apoptosis pathway.

cluster_Workflow Apoptosis Detection Workflow cluster_Assays Assays Cell_Culture Cell Culture (e.g., NSCLC cells) Treatment Treatment with Apoptosis Inducer Cell_Culture->Treatment Harvest_Cells Harvest Cells Treatment->Harvest_Cells Staining Staining Harvest_Cells->Staining Western_Blot Western Blot Harvest_Cells->Western_Blot Annexin_V Annexin V/PI Staining Staining->Annexin_V Caspase_Assay Caspase-3 Activity Assay Staining->Caspase_Assay Analysis Analysis Data_Interpretation Data_Interpretation Analysis->Data_Interpretation Data Interpretation and Comparison Annexin_V->Analysis Caspase_Assay->Analysis Western_Blot->Analysis

Caption: General experimental workflow for apoptosis detection.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Preparation:

    • Seed cells in a 6-well plate and culture until they reach the desired confluency.

    • Treat cells with this compound, staurosporine, etoposide, or vehicle control for the indicated time.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are considered live.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysate Preparation:

    • Treat cells as described above.

    • Lyse the cells in a chilled lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Enzymatic Reaction:

    • Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.

  • Measurement:

    • Measure the absorbance of the cleaved pNA chromophore at 405 nm using a microplate reader.

    • The increase in absorbance is proportional to the caspase-3 activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect the expression levels of key apoptotic proteins.

  • Protein Extraction:

    • Lyse treated cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the protein expression to a loading control such as β-actin or GAPDH.

This guide provides a foundational comparison of this compound's apoptotic activity. Further head-to-head studies in identical experimental settings are warranted to definitively establish its relative potency and efficacy against other apoptosis inducers.

References

Navigating the Analytical Landscape for Paroxetine Metabolism: A Comparative Guide to Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of available literature reveals a notable absence of inter-laboratory validation studies for the quantification of N-Methylparoxetine. This is primarily because this compound is not considered a major metabolite of paroxetine in humans. Instead, scientific focus has been on the quantification of pharmacologically inactive but more abundant metabolites resulting from oxidation and methylation.

This guide provides a comparative overview of validated analytical methods for the quantification of the principal metabolites of paroxetine, offering researchers and drug development professionals a valuable resource for pharmacokinetic and metabolic studies. The methods presented here, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), represent robust and widely used techniques in the bioanalytical field.

Comparative Analysis of Validated Methods

The performance of two distinct analytical methods for the quantification of major paroxetine metabolites is summarized below. These methods have been validated in single-laboratory settings and provide a benchmark for researchers establishing similar assays.

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Analyte(s) Paroxetine, Metabolite M1, M2, M3Paroxetine, HM Paroxetine
Linearity Range Paroxetine: 2.5-100 ng/mLMetabolites: 5-100 ng/mLParoxetine: 0.75-100 µg/LHM Paroxetine: 5-100 µg/L
Limit of Detection (LOD) Paroxetine: 1.2 ng/mLMetabolites: 2.0 ng/mLParoxetine: 0.20 µg/LHM Paroxetine: 0.70 µg/L
Limit of Quantification (LOQ) Not explicitly statedParoxetine: 0.70 µg/LHM Paroxetine: 2.20 µg/L
Precision (%RSD) <15%<15%
Recovery Not explicitly statedParoxetine: ~77%HM Paroxetine: ~76%

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are outlined below, providing a foundation for laboratory implementation.

HPLC with Fluorescence Detection for Paroxetine and its Three Main Metabolites (M1, M2, M3)

This method allows for the simultaneous determination of paroxetine and its key metabolites in human plasma.

Sample Preparation:

  • A pre-treatment of plasma samples is conducted using solid-phase extraction (SPE) with C8 cartridges (50 mg, 1 mL).

  • Imipramine is utilized as an internal standard.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of 66.7% aqueous phosphate buffer at pH 2.5 and 33.3% acetonitrile.

  • Detection: Fluorescence detection is employed with the following excitation (λexc) and emission (λem) wavelengths:

    • Paroxetine: λexc = 294 nm, λem = 330 nm

    • Metabolites M1 and M2: λexc = 280 nm, λem = 330 nm

    • Metabolite M3: λexc = 268 nm, λem = 290 nm

    • Imipramine (Internal Standard): λexc = 252 nm, λem = 390 nm

LC-MS/MS for the Determination of Paroxetine and HM Paroxetine

This highly sensitive and specific method is suitable for the quantification of paroxetine and its hydroxymethoxy metabolite in human plasma.

Sample Preparation:

  • Plasma samples undergo hydrolysis with hydrochloric acid.

  • Analytes are then extracted using a liquid-liquid extraction (LLE) with ethyl acetate at an alkaline pH.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Reversed-phase column.

  • Mobile Phase: Acetonitrile/0.02% formic acid (66:34, v/v).

  • Mass Spectrometry: An ion trap mass spectrometer with an atmospheric pressure ionization-electrospray (ESI) interface is used.

  • Detection Mode: The analysis is performed in the multiple reaction monitoring (MRM) mode.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described analytical methods.

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (Imipramine) plasma->is spe Solid-Phase Extraction (C8 Cartridge) is->spe hplc HPLC Separation (C18 Column) spe->hplc fld Fluorescence Detection hplc->fld quant Quantification fld->quant

HPLC-FLD experimental workflow for paroxetine and its metabolites.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample hydrolysis Acid Hydrolysis plasma->hydrolysis lle Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->lle lc LC Separation (Reversed-Phase) lle->lc msms Tandem MS Detection (ESI-MRM) lc->msms quant Quantification msms->quant

LC-MS/MS experimental workflow for paroxetine and HM paroxetine.

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